molecular formula C12H10O3S B7939815 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Cat. No.: B7939815
M. Wt: 234.27 g/mol
InChI Key: FFUSCGIXDVLJRI-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a chemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol . This compound features a benzyl alcohol core substituted with both 3,4-methylenedioxyphenyl and 3-thienyl groups, making it a valuable synthetic intermediate for researchers in medicinal and organic chemistry. While direct biological data for this specific alcohol is limited, its structural framework is highly significant. Research on closely related N-acylhydrazone derivatives, which incorporate the 2-thienyl-3,4-methylenedioxybenzoyl pharmacophore, has shown promising vasodilator and antihypertensive activities . These studies indicate that such compounds can act as agonists for adenosine receptors (specifically A2A and A3), mediating blood pressure reduction in preclinical models . Consequently, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol serves as a crucial precursor for synthesizing novel bioactive molecules for cardiovascular research . It is also an important building block for developing more complex heterocyclic systems and for material science applications exploring conjugated structures. This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(thiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(9-3-4-16-6-9)8-1-2-10-11(5-8)15-7-14-10/h1-6,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUSCGIXDVLJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, a heterocyclic aromatic alcohol of interest in synthetic chemistry and drug discovery. Given the absence of specific published solubility data for this compound, this document establishes a predictive framework based on first principles of physical organic chemistry and analysis of structurally analogous compounds. We delve into the theoretical underpinnings of solubility in polar aprotic solvents, detailing the molecular interactions that govern the dissolution process. A predictive analysis suggests favorable solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). To empower researchers to generate empirical data, a rigorous, step-by-step experimental protocol for solubility determination using the equilibrium shake-flask method is provided. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for applications ranging from reaction optimization to formulation development.

Introduction: The Compound of Interest

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a molecule possessing a unique combination of structural motifs: a polar hydroxyl group capable of hydrogen bonding, a benzodioxole moiety, and two aromatic rings (phenyl and thienyl). This architecture makes it a potentially valuable intermediate in the synthesis of more complex molecular targets.

Understanding the solubility of this compound is paramount for its practical application. Key processes where solubility data is critical include:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in a single phase for optimal reaction kinetics.

  • Purification: Designing effective crystallization or chromatographic purification strategies.

  • Biological Screening: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results.

  • Formulation Development: Creating stable and bioavailable formulations for potential therapeutic agents.

This guide will systematically explore the factors influencing its dissolution in polar aprotic solvents, a class of solvents widely used in both synthesis and analysis.

Solvation cluster_solute Solute Molecule Solute 3,4-(MD)phenyl- (3-thienyl)methanol Polar_OH δ+ H-O δ- Solute->Polar_OH Polar Group DMSO1 S=O δ+ δ- Polar_OH->DMSO1 Dipole-Dipole Interaction DMSO2 S=O δ+ δ- Polar_OH->DMSO2 DMSO3 S=O δ+ δ- Polar_OH->DMSO3 DMSO4 S=O δ+ δ- Polar_OH->DMSO4

Caption: Predicted solvation via dipole-dipole interactions in DMSO.

Predictive Solubility Analysis Based on Structural Analogs

  • Piperonyl Alcohol (3,4-(Methylenedioxy)phenylmethanol): This analog, which lacks the thienyl group, is described as soluble in organic solvents. [1]* 3-Thienylmethanol: This precursor is slightly soluble in water, indicating some degree of polarity. [2]* [5-(2-Thienyl)-3-isoxazolyl]methanol: This more complex heterocyclic methanol demonstrates excellent solubility in DMSO at 100 mg/mL. [3]This is a strong indicator that the combination of a hydroxyl group with heterocyclic rings is highly compatible with polar aprotic solvents.

Analysis: The target molecule's hydroxyl group is the primary driver for its solubility in polar solvents. The ether linkages of the methylenedioxy group and the sulfur atom in the thiophene ring contribute to the overall polarity. While the aromatic rings are nonpolar, the molecule is not large enough for their nonpolar character to dominate.

Prediction: Based on this analysis, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is predicted to have:

  • High solubility in strong polar aprotic solvents like DMSO and DMF.

  • Moderate to good solubility in acetonitrile.

  • Moderate solubility in THF.

Analogous CompoundRelevant SolventReported SolubilityCitation
[5-(2-Thienyl)-3-isoxazolyl]methanolDMSO100 mg/mL[3]
Piperonyl AlcoholOrganic SolventsSoluble (Qualitative)[1]
3-ThienylmethanolWaterSlightly Soluble (Qualitative)[2]

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a standardized experimental protocol is required. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the intrinsic solubility of a compound. [4]

Materials and Reagents
  • 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (solid, >98% purity)

  • Anhydrous HPLC-grade solvents: DMSO, DMF, Acetonitrile, THF

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer and orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Experimental Workflow

Workflow A 1. Preparation Weigh excess solid solute into vials. Add a precise volume of solvent. B 2. Equilibration Seal vials tightly. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow vials to stand undisturbed for >2 hours for undissolved solid to settle. B->C D 4. Sampling & Filtration Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter into a clean vial. C->D E 5. Dilution & Analysis Perform a precise serial dilution. Analyze samples via calibrated HPLC or UV-Vis to determine concentration. D->E F 6. Calculation Calculate solubility in mg/mL or mol/L, accounting for dilution factors. E->F

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Add an excess amount of the solid compound (e.g., 10-20 mg) to several vials for each solvent to be tested. The key is to ensure that undissolved solid remains at equilibrium.

  • Accurately pipette a known volume of the desired polar aprotic solvent (e.g., 2.0 mL) into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual confirmation of remaining solid is necessary.

Part B: Sample Processing and Analysis

  • After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove all particulate matter.

  • Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of the solute.

Part C: Data Calculation

  • Use the concentration obtained from the analytical instrument and the dilution factor to calculate the concentration of the original saturated solution.

  • Express the final solubility in standard units, such as mg/mL or mol/L.

  • The procedure should be performed in triplicate for each solvent to ensure reproducibility and statistical validity.

Conclusion

While direct published data for the solubility of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol in polar aprotic solvents is scarce, a robust scientific prediction can be made based on its molecular structure and data from analogous compounds. The presence of a hydroxyl group strongly suggests favorable interactions with polar solvents like DMSO and DMF. This guide provides the necessary theoretical background for understanding these interactions and, crucially, a detailed experimental protocol that enables researchers to generate the precise, high-quality data required for their work. The application of this standardized methodology will facilitate the effective use of this compound in chemical synthesis, purification, and biomedical research.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Klamt, A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility and distribution. (2025, December 11). Retrieved from [Link]

  • Piperonyl Alcohol; Piperonol; 3,4-(Methylenedioxy)phenylmethanol. (n.d.). SYNTHETIKA. Retrieved from [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved from [Link]

  • Polar aprotic solvent. (n.d.). Wikipedia. Retrieved from [Link]

  • DMSO. (n.d.). gChem. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvent Miscibility and Polarity Chart. (n.d.). Organometallics. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

Sources

Comparative Electronic and Metabolic Profiling: 3,4-Methylenedioxyphenyl vs. 3-Thienyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioisosteric replacement of the 3,4-methylenedioxyphenyl (1,3-benzodioxole) moiety with a 3-thienyl group. While both serve as electron-rich, lipophilic scaffolds in drug design (e.g., PDE5 inhibitors, SERT modulators), they diverge critically in their electronic topography and metabolic liabilities.

  • 3,4-Methylenedioxyphenyl (MDO): Characterized by a "push-pull" electronic system (+M/-I effects). It is a known structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes due to carbene formation.

  • 3-Thienyl: A

    
    -excessive heteroaromatic ring acting as a phenyl bioisostere. It offers distinct steric advantages over the 2-thienyl isomer but carries the risk of S-oxidation and subsequent Michael acceptor formation.
    

Electronic Topography & Physicochemical Properties[1]

Electronic Distribution

The electronic behavior of these groups dictates their binding affinity (


-

stacking) and metabolic susceptibility.
  • 3,4-Methylenedioxyphenyl (MDO): The strained five-membered ether ring forces the oxygen lone pairs into alignment with the aromatic

    
    -system.
    
    • Resonance (+M): Strong electron donation into the phenyl ring.

    • Induction (-I): The electronegative oxygens withdraw electron density through the

      
      -framework.
      
    • Net Effect: The ring is electron-rich but susceptible to radical attack at the methylene bridge (

      
      ).
      
  • 3-Thienyl: Unlike the 6-membered phenyl ring, thiophene is a 5-membered, 6-

    
    -electron system.
    
    • 
      -Excessive:  The sulfur atom donates a lone pair into the ring system, creating a higher electron density per carbon than benzene.
      
    • Vector: The 3-position is electronically more similar to benzene than the 2-position, making it a superior bioisostere for avoiding excessive metabolic clearance, though it remains more reactive than phenyl.

Quantitative Comparison (Hammett & Lipophilicity)
Property3,4-Methylenedioxyphenyl3-ThienylPhenyl (Reference)
Electronic Nature Electron Donor (

)

-Excessive Heterocycle
Neutral (

)
Steric Geometry Planar, bicyclicPlanar, 5-memberedPlanar, 6-membered
Lipophilicity (

LogP)
+0.1 to +0.3 (vs Phenyl)-0.1 to +0.1 (vs Phenyl)0.0
Metabolic Risk High (CYP Inhibition)Moderate (S-oxidation)Low (Hydroxylation)
Key Interaction

-stacking + H-bond acceptor

-stacking + S-

hole

-stacking

Note: The Hammett


 for MDO is estimated based on the composite effect of meta- and para-alkoxy substituents.

Metabolic Fate: The Critical Differentiator

The choice between these two moieties is often decided by ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles rather than potency.

MDO: The Carbene Trap (Mechanism-Based Inhibition)

The MDO group is a classic "suicide substrate" for CYP450s (specifically CYP2D6 and CYP3A4).

  • H-Abstraction: CYP abstracts a hydrogen from the methylene bridge.

  • Hydroxylation: Formation of an unstable hemiacetal.

  • Carbene Formation: Loss of water generates a reactive carbene.

  • Complexation: The carbene coordinates irreversibly with the heme iron (Fe) of the CYP enzyme, permanently inactivating it (Quasi-irreversible inhibition).

3-Thienyl: S-Oxidation and Ring Opening

Thiophene metabolism proceeds via the sulfur atom.

  • S-Oxidation: CYP oxidation yields a thiophene S-oxide.[1]

  • Epoxidation: Alternative pathway forming thiophene epoxide.

  • Michael Acceptor: These intermediates are highly electrophilic and can react with glutathione (detoxification) or cellular proteins (toxicity).

Metabolic Pathway Visualization

MetabolicPathways cluster_MDO 3,4-Methylenedioxyphenyl (MDO) Activation cluster_Thienyl 3-Thienyl Activation MDO_Substrate MDO Substrate Radical Methylene Radical MDO_Substrate->Radical CYP450 (H-abstraction) Carbene Carbene Intermediate (Highly Reactive) Radical->Carbene -H2O MIC Metabolic Intermediate Complex (Fe-Carbene Bond) Carbene->MIC Heme Iron Coordination CYP_Inact Irreversible CYP Inhibition MIC->CYP_Inact Thienyl_Substrate 3-Thienyl Substrate SOxide Thiophene S-Oxide Thienyl_Substrate->SOxide CYP450 (S-oxidation) MichaelAcc Michael Acceptor (Electrophile) SOxide->MichaelAcc Rearrangement Adduct Protein/GSH Adduct MichaelAcc->Adduct Nucleophilic Attack

Figure 1: Comparative metabolic activation pathways. MDO leads to direct enzyme inactivation, while 3-Thienyl generates electrophilic species.

Synthetic Protocols: Installing the Moieties

The Suzuki-Miyaura Cross-Coupling is the industry standard for installing both moieties onto a core scaffold. The 3-thienyl boronic acids are generally less stable to protodeboronation than their phenyl counterparts, requiring milder conditions.

General Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Halide (Ar-X): Core scaffold (Bromide or Iodide preferred).

  • Boronic Species: 3,4-(methylenedioxy)phenylboronic acid OR 3-thienylboronic acid.

  • Catalyst:

    
     (Robust) or 
    
    
    
    / SPhos (for sterically hindered substrates).
  • Base:

    
     (mild, soluble) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Ar-X (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0–3.0 equiv).

  • Solvation: Add degassed solvent mixture (0.1 M concentration relative to halide).

  • Catalyst Addition: Add Pd catalyst (0.05 equiv / 5 mol%).

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Critical Nuance for 3-Thienyl: Thiophene boronic acids are prone to protodeboronation (loss of the boron group). If yields are low:

  • Switch base to KF or

    
     .
    
  • Lower temperature to 60°C and extend time.

  • Use the MIDA boronate ester instead of the free acid for slow-release stability.

Synthetic Logic Diagram

SynthesisWorkflow Start Start: Core Scaffold (Ar-Br) Choice Select Moiety Start->Choice MDO_Acid 3,4-MDO-Phenyl Boronic Acid Choice->MDO_Acid Target: MDO Thienyl_Acid 3-Thienyl Boronic Acid Choice->Thienyl_Acid Target: Thienyl Cond_MDO Standard Conditions: Pd(dppf)Cl2, Cs2CO3 100°C MDO_Acid->Cond_MDO Product Final Coupled Product Cond_MDO->Product Cond_Thienyl Optimized Conditions: Pd-SPhos, K3PO4 60-80°C (Prevent De-boronation) Thienyl_Acid->Cond_Thienyl Cond_Thienyl->Product

Figure 2: Decision tree for Suzuki coupling conditions based on moiety stability.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Dansette, P. M., et al. (2005). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles.[2][3] Journal of the American Chemical Society.[2][4][5] Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Bioisosterism strategies in drug design. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lassila, T., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link

Sources

Pharmacological Evaluation & Synthetic Pathways of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical architecture and potential bioactivity of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (CAS: 944527-64-X) and its derivatives. This scaffold represents a strategic hybridization of two privileged pharmacophores: the 1,3-benzodioxole (methylenedioxyphenyl, MDP) ring and the thiophene heterocycle, linked by a chiral carbinol bridge.

For drug development professionals, this molecule presents a dual-edged profile.[1] While the thiophene moiety offers bioisosteric advantages over phenyl rings (enhanced lipophilicity, altered metabolic liability), the MDP group acts as a potent mechanism-based inactivator of Cytochrome P450 enzymes. Consequently, this guide prioritizes the evaluation of metabolic stability and drug-drug interaction (DDI) potential alongside therapeutic efficacy in anti-inflammatory and antiproliferative domains.

Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct structural domains, each dictating specific biological interactions.

DomainStructural FeaturePharmacological Implication
A 3,4-Methylenedioxyphenyl (MDP) CYP450 Inhibition: Acts as a "suicide substrate." The methylene carbon is oxidized to a carbene, which irreversibly coordinates with the heme iron of CYP enzymes (specifically CYP2D6 and CYP3A4).
B 3-Thienyl Ring Bioisosterism: Serves as a phenyl bioisostere but with higher electron density and distinct steric parameters. Thiophenes are often utilized to improve potency in anti-inflammatory agents (e.g., COX/LOX inhibitors).
C Methanol Bridge (Carbinol) Chirality & Metabolism: Introduces a chiral center (R/S enantiomers). The hydroxyl group facilitates H-bonding interactions with receptor pockets and serves as a site for Phase II conjugation (glucuronidation).
Molecular Visualization: Interaction Pathways

The following diagram illustrates the critical signaling and metabolic pathways associated with this scaffold.

BioactivityPathways Scaffold 3,4-(MDP)-(3-thienyl)methanol CYP CYP450 (3A4/2D6) Scaffold->CYP Oxidation Target Target Binding (COX-2 / Kinase) Scaffold->Target Ligand Binding Carbene Reactive Carbene Intermediate CYP->Carbene H-abstraction MIC Metabolite-Intermediate Complex (Inactivation) Carbene->MIC Heme Coordination Effect Anti-inflammatory / Antiproliferative Target->Effect Inhibition

Figure 1: Dual-pathway analysis showing the therapeutic binding potential versus the metabolic inactivation risk (MIC formation) inherent to the MDP moiety.

Synthetic Strategy: Grignard Addition

To access this scaffold for biological testing, a convergent synthesis using Grignard reagents is the most robust approach. This method allows for the facile introduction of isotopic labels (e.g., deuterium on the carbinol carbon) for metabolic studies.

Reaction Scheme

The synthesis involves the nucleophilic addition of 3-thienylmagnesium bromide to piperonal (3,4-methylenedioxybenzaldehyde).

Synthesis Piperonal Piperonal (Electrophile) Reaction Nucleophilic Addition (THF, 0°C to RT) Piperonal->Reaction Grignard 3-Thienylmagnesium Bromide (Nucleophile) Grignard->Reaction Quench Acidic Workup (NH4Cl) Reaction->Quench Product Target Alcohol (Racemic) Quench->Product

Figure 2: Convergent synthesis pathway via Grignard addition.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Reagent Preparation

  • Activate magnesium turnings (1.2 eq) by dry stirring under Argon for 20 mins.

  • Add 3-bromothiophene (1.0 eq) in anhydrous THF dropwise. Initiate reaction with a crystal of iodine if necessary. Reflux for 1 hour to ensure complete formation of 3-thienylmagnesium bromide .

Step 2: Coupling

  • Cool the Grignard solution to 0°C.

  • Dissolve Piperonal (3,4-methylenedioxybenzaldehyde, 0.9 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours. Monitoring: Check consumption of aldehyde via TLC (Hexane:EtOAc 4:1).

Step 3: Workup & Purification

  • Quench reaction with saturated aqueous NH₄Cl at 0°C.

  • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane -> 15% EtOAc/Hexane.

  • Validation: 1H NMR should show the characteristic singlet (approx. 5.9 ppm) for the methylenedioxy protons and the carbinol proton (approx. 5.8 ppm).

Bioactivity & Mechanistic Evaluation[3]

CYP450 Mechanism-Based Inactivation

The presence of the methylenedioxyphenyl (MDP) group requires immediate assessment of CYP inhibition. The MDP moiety is oxidized to a carbene intermediate, which binds irreversibly to the heme iron of CYP450s, forming a Metabolite-Intermediate Complex (MIC) .

  • Relevance: This mechanism is identical to that of Piperine and MDMA. It suggests this molecule acts as a synergist , potentially potentiating the effects of co-administered drugs by inhibiting their metabolism.

  • Key Assay: Spectral difference binding assay. A characteristic absorption peak at 455 nm indicates the formation of the inhibitory complex.

Potential Therapeutic Applications

Based on the thiophene-MDP hybrid structure, the following activities are predicted and should be screened:

  • Anticancer (Tubulin Polymerization Inhibition):

    • Analogous to Combretastatin A-4 and Chalcones. The structural rigidity and lipophilicity allow intercalation into the colchicine-binding site of tubulin.

  • Anti-inflammatory (COX/LOX Inhibition):

    • Thiophene derivatives are established COX-2 inhibitors. The MDP group often reduces oxidative stress, potentially offering a dual mechanism (enzyme inhibition + antioxidant).

Standardized Assay Protocols

In Vitro CYP Inhibition Screen (Spectral Assay)

Objective: To quantify the formation of the MIC (Metabolite-Intermediate Complex).

Materials:

  • Rat or Human Liver Microsomes (RLM/HLM).

  • NADPH regenerating system.

  • Test Compound: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (10-50 µM).

Protocol:

  • Incubation: Mix Microsomes (1 mg/mL protein) with the test compound in phosphate buffer (pH 7.4).

  • Baseline Scan: Record the UV-Vis spectrum (400–500 nm) of the oxidized mixture.

  • Initiation: Add NADPH to the sample cuvette (buffer to reference).

  • Measurement: Scan repeatedly for 15 minutes.

  • Data Analysis: Look for the time-dependent appearance of a peak at 455 nm .

    • Interpretation: A peak at 455 nm confirms mechanism-based inactivation (suicide inhibition).

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., HeLa, MCF-7).

Protocol:

  • Seed cells (5,000/well) in 96-well plates; incubate 24h.

  • Treat with serial dilutions of the target compound (0.1 – 100 µM).

  • Incubate for 48h at 37°C.

  • Add MTT reagent (5 mg/mL); incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Measure absorbance at 570 nm.

References

  • Sigma-Aldrich. Product Detail: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol. Retrieved from

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Retrieved from

  • Ibrahim, S. R. M., et al. (2024).[3] Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved from

  • Kalgutkar, A. S., et al. (2005). Functionalized thiophenes as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Correia, M. A., et al. (1995). Inhibition of Cytochrome P450 Enzymes by Methylenedioxyphenyl Compounds. Methods in Enzymology. Retrieved from

Sources

Thienyl-Substituted Benzyl Alcohol Analogs: Strategic Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological dimensions of thienyl-substituted benzyl alcohol analogs. In medicinal chemistry, the incorporation of a thienyl moiety—either as a substituent on a benzyl alcohol scaffold (biaryl system) or as a direct bioisosteric replacement of the phenyl ring (thienylmethanol)—is a high-value strategy. This modification modulates lipophilicity, alters metabolic clearance, and exploits specific electronic interactions (e.g., sulfur lone-pair bonding) unavailable to the parent phenyl compounds. This guide provides actionable protocols for synthesis and critical analysis of the metabolic liabilities associated with the thiophene ring.

Structural Significance & Bioisosterism

The transition from a standard benzyl alcohol to a thienyl-substituted analog represents a calculated shift in physicochemical properties.

Phenyl vs. Thienyl: The Bioisosteric Rationale

While benzene and thiophene are classical bioisosteres, they are not identical.[1] The thiophene ring is electron-rich (π-excessive) compared to benzene, and the sulfur atom introduces a dipole moment and potential for specific hydrogen-bond acceptance.

FeaturePhenyl-Substituted Benzyl AlcoholThienyl-Substituted AnalogImpact on Drug Design
Electronic Nature

-neutral / Electron-withdrawing (mild)

-excessive (Electron-rich)
Thienyl analogs often show higher affinity for lipophilic pockets and cation-

interaction sites.[2]
Bond Angles 120° (Hexagonal)~93° (C-S-C) / ~111° (C-C-C)The smaller C-S-C angle alters the vector of substituents, potentially improving fit in sterically constrained active sites.
Lipophilicity (LogP) BaselineGenerally LowerThiophene is slightly more polar than benzene due to the sulfur heteroatom, often improving solubility.
Metabolism CYP450 Hydroxylation / GlucuronidationS-Oxidation / EpoxidationCRITICAL: Thiophene introduces a "structural alert" for reactive metabolite formation (see Section 4).[2][3][4]
Structural Classes
  • Biaryl Systems: A benzyl alcohol core with a thienyl substituent (e.g., [4-(2-thienyl)phenyl]methanol).[2] Used to extend the scaffold into hydrophobic sub-pockets.

  • Core Replacements: Direct replacement of the phenyl ring with thiophene (e.g., (thiophen-2-yl)methanol).[2] Used to reduce molecular weight and alter ring geometry.[2]

Synthetic Methodologies

The most robust route to thienyl-substituted benzyl alcohols is the Suzuki-Miyaura Cross-Coupling of halobenzyl alcohols with thienylboronic acids. This modular approach tolerates the free hydroxyl group, provided conditions are optimized to prevent oxidation.

Experimental Workflow: Suzuki Coupling

Reaction: 4-Bromobenzyl alcohol + 2-Thienylboronic acid


 [4-(2-Thienyl)phenyl]methanol[2]
Protocol: Palladium-Catalyzed Cross-Coupling
  • Reagents: 4-Bromobenzyl alcohol (1.0 equiv), 2-Thienylboronic acid (1.2 equiv), Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).[2]

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v).[2]

Step-by-Step Procedure:

  • Degassing (Crucial): Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Reason: Dissolved oxygen oxidizes the phosphine ligands, deactivating the Pd catalyst.

  • Loading: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last to minimize exposure to air before the inert atmosphere is re-established.

  • Reaction: Seal the vessel and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2][5] The thiophene ring increases the organic solubility, so ensure thorough extraction.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Pathway

SuzukiSynthesis Start 4-Bromobenzyl Alcohol Intermediate Pd(II) Complex (Oxidative Addition) Start->Intermediate + Catalyst Boronic 2-Thienylboronic Acid Boronic->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 K2CO3 Product [4-(2-Thienyl)phenyl] methanol Intermediate->Product Reductive Elimination (90°C, 12h)

Figure 1: Palladium-catalyzed cross-coupling mechanism for generating the biaryl scaffold.

Pharmacological Applications (SAR)

The incorporation of thiophene is often driven by the need to improve potency against specific receptors, such as the GluN2B subunit of NMDA receptors or kinase targets.

Case Study: GluN2B Antagonists

Research into NMDA receptor antagonists has demonstrated that replacing a phenyl ring with a thiophene bioisostere can significantly enhance affinity.[2][6]

  • Mechanism: The thiophene sulfur atom can engage in specific interactions with residues like cysteine or serine in the binding pocket, which the phenyl ring cannot.

  • Data Comparison (Representative):

Compound ScaffoldSubstituentKi (nM) - GluN2BSelectivity (vs

receptors)
Phenyl Core 4-OH57Low
Thienyl Analog 4-OH (Benzylic)204Moderate
Thienyl Analog H (De-hydroxylated)26 High

Insight: In this specific series, the thienyl ring without the benzylic hydroxyl group (Compound 8a in literature) showed an 8-fold higher affinity than the hydroxylated analog, suggesting that while the thiophene core is beneficial, the polarity of the alcohol must be carefully tuned [1].

Metabolic Considerations: The "Structural Alert"

While pharmacologically potent, the thiophene ring is a known structural alert in drug development due to bioactivation.[3][4][7][8]

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) can oxidize the thiophene sulfur.

  • S-Oxidation: Formation of thiophene S-oxide.[2][3][4]

  • Epoxidation: Formation of thiophene epoxide.[2][3][4][7]

  • Michael Addition: These electrophilic species can react with glutathione (detoxification) or cellular proteins (toxicity/hepatotoxicity).[2]

Mitigation Strategy
  • Block Metabolic Sites: Substituted thiophenes (e.g., putting a chlorine or methyl group at the 5-position) are generally more stable than unsubstituted thiophenes because they block the primary site of enzymatic oxidation.

  • Monitor: Early ADME screening must include glutathione trapping assays to detect reactive metabolites.[2]

Visualization of Metabolic Activation

MetabolicActivation Drug Thienyl-Benzyl Drug S_Oxide Thiophene S-Oxide (Electrophile) Drug->S_Oxide CYP450 Epoxide Thiophene Epoxide (Highly Reactive) Drug->Epoxide CYP450 CYP CYP450 (Oxidation) Toxicity Covalent Binding to Proteins (Hepatotoxicity) S_Oxide->Toxicity Nucleophilic Attack Detox Glutathione (GSH) Adduct (Excretion) S_Oxide->Detox + GSH Epoxide->Toxicity Epoxide->Detox + GSH

Figure 2: Bioactivation pathways of thiophene moieties leading to potential toxicity or detoxification.[2]

References

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Source: National Institutes of Health (PMC) URL:[2][Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology (ACS Publications) URL:[2][Link][2]

  • Synthesis and Anti-Proliferative Activity of Thieno[2,3-b]Pyridine Analogues. Source: National Institutes of Health (PubMed) URL:[2][Link]

Sources

Molecular weight and physical constants of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a reliable resource for researchers.

Molecular and Physicochemical Profile

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a secondary alcohol featuring a 3,4-methylenedioxyphenyl group (also known as a piperonyl group) and a thiophen-3-yl moiety attached to a carbinol center. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the biologically significant methylenedioxy group suggests potential applications as a building block in drug discovery.

Table 1: Calculated and Estimated Physical Constants of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

PropertyValueSource/Method
Molecular Formula C₁₂H₁₀O₃SDeduced from Structure
Molecular Weight 234.27 g/mol Calculated
Appearance White to off-white solidEstimated based on analogs[1][2]
Melting Point Not DeterminedLikely a crystalline solid with a melting point above room temperature, similar to di(3-thienyl)methanol (61-62 °C)[1].
Boiling Point Not DeterminedExpected to be high due to the molecular weight and polar functional groups.
Solubility Sparingly soluble in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from related structures[3].
pKa Not DeterminedThe hydroxyl group is expected to have a pKa typical for a secondary alcohol.

Synthesis Methodology: A Grignard Approach

The most logical and established method for the synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is through a Grignard reaction. This involves the preparation of a 3-thienyl Grignard reagent followed by its reaction with piperonal (3,4-methylenedioxybenzaldehyde).

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Aldehyde 3-Bromothiophene 3-Bromothiophene Grignard_Reagent 3-Thienylmagnesium bromide 3-Bromothiophene->Grignard_Reagent 1. Add to Mg in THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Reagent Grignard_Reagent_2 3-Thienylmagnesium bromide Piperonal Piperonal (3,4-Methylenedioxybenzaldehyde) Product 3,4-(Methylenedioxy)phenyl- (3-thienyl)methanol Piperonal->Product Grignard_Reagent_2->Product 2. Add to Piperonal in THF Workup Aqueous Workup (e.g., sat. NH4Cl) Final_Product Product->Workup 3. Quench

Caption: Synthetic workflow for 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol via Grignard reaction.

Experimental Protocol

Part 1: Formation of 3-Thienylmagnesium Bromide [4][5]

  • Materials:

    • 3-Bromothiophene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (for activation)

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask until the purple color of the iodine disappears.

    • Allow the flask to cool to room temperature.

    • Dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 3-bromothiophene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a gentle reflux and the formation of a cloudy grey-to-brown solution.

    • Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until the magnesium is consumed. The resulting solution is the Grignard reagent, 3-thienylmagnesium bromide.

Part 2: Reaction with Piperonal and Work-up

  • Materials:

    • Piperonal (3,4-methylenedioxybenzaldehyde)

    • 3-Thienylmagnesium bromide solution (from Part 1)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve piperonal (1.0 equivalent) in anhydrous THF.

    • Cool the piperonal solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared 3-thienylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred piperonal solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol.

Structural Elucidation

The structure of the synthesized 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the characteristic peaks for the methylenedioxy protons, the aromatic protons of the phenyl and thienyl rings, and the carbinol proton.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, which should correspond to the calculated value of 234.27 g/mol .

  • Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the C-O bonds of the ether and alcohol.

Potential Applications and Further Research

The structural motifs present in 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol suggest several avenues for further research and application:

  • Medicinal Chemistry: The methylenedioxyphenyl group is a common feature in many biologically active compounds. The thiophene ring is a versatile scaffold in drug design, known to exhibit a wide range of pharmacological activities. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

  • Materials Science: Thiophene-containing compounds are of great interest in the development of organic electronic materials, such as conducting polymers and organic thin-film transistors. The specific substitution pattern of this molecule could be explored for the synthesis of new functional materials.

Safety Considerations

Standard laboratory safety precautions should be followed when handling the reagents and performing the synthesis described in this guide. Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

  • The Good Scents Company. 2-thienyl methanol. [Link]

  • Organic Syntheses. 3-Bromothiophene. [Link]

  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Preprints.org. [Link]

  • Kwon, G.-C.; Choi, E. H.; Kim, I. T. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules2012 , 17, 11456-11468. [Link]

  • NIST. 3,4-Methylenedioxyphenyl acetone. [Link]

  • PubChem. Phenyl(thiophen-3-yl)methanol. [Link]

  • Kwon, G.-C.; Choi, E. H.; Kim, I. T. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. PMC. [Link]

Sources

Conformational Analysis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical whitepaper on the conformational analysis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (CAS: 944527-64-4). This document is structured for medicinal chemists and structural biologists requiring a rigorous framework for analyzing this specific pharmacophore.

Part 1: Executive Summary & Structural Deconstruction

The Target Molecule

The molecule is a diarylmethanol derivative featuring two distinct aromatic systems linked by a chiral carbinol center (


 hybridized).
  • Ring A: 3,4-(Methylenedioxy)phenyl (1,3-benzodioxol-5-yl).[1] A planar, electron-rich system with a fused dioxole ring.

  • Ring B: 3-Thienyl (thiophen-3-yl).[1] A five-membered heteroaromatic ring, distinct from 2-thienyl due to the vector of the sulfur lone pairs relative to the rotation axis.

  • Linker: Chiral Methanol (

    
    ).
    
Significance of Conformation

In drug design, this scaffold represents a "privileged structure" often serving as a bioisostere for diphenylmethanol (found in antihistamines and anticholinergics). The conformational preference of the 3-thienyl group (syn/anti relative to the carbinol H) and the rotational barrier of the benzodioxole moiety dictate the molecule's ability to fit into hydrophobic pockets (e.g., CYP450 active sites or GPCRs).

Degrees of Freedom

To analyze the conformational landscape, we define three critical torsion angles:

  • 
     (Benzodioxole Rotation): 
    
    
    
  • 
     (Thiophene Rotation): 
    
    
    
  • 
     (Hydroxyl Rotation): 
    
    
    

Part 2: Computational Methodology (SOP)

This section outlines a self-validating protocol for determining the global minimum and rotational barriers.

Computational Workflow

The analysis must move from low-level mechanics to high-level quantum theory to ensure accuracy without computational waste.

G Figure 1: Hierarchical Computational Workflow for Conformational Analysis Start Input Structure (R/S Enantiomer) MM MMFF94/OPLS3 Conformational Search (Monte Carlo) Start->MM Generate Rotamers Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM->Filter Energy Window 10 kcal/mol DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) (Gas & Solvent) Filter->DFT_Opt Top 20 Conformers Freq Frequency Calc (NIMAG = 0) DFT_Opt->Freq Verify Minima Analysis Boltzmann Weighting & NBO Analysis Freq->Analysis ΔG & Populations

Protocol Causality
  • Why B3LYP/6-311++G(d,p)? The diffuse functions (++) are critical for accurately modeling the lone pair interactions on the Thiophene Sulfur and Dioxole Oxygens, which drive the conformational preference via

    
     delocalization.
    
  • Why 3-Thienyl focus? Unlike 2-thienyl, the 3-thienyl attachment allows for two distinct low-energy rotamers where the Sulfur atom can be distal or proximal to the hydroxyl group without severe steric clash, creating a flatter potential energy surface (PES).

Part 3: Conformational Landscape & Interactions

Intramolecular Hydrogen Bonding (IMHB)

The global minimum is stabilized by competing intramolecular interactions.

  • Interaction A (

    
    ):  A weak hydrogen bond (distance ~2.2 Å) forming a pseudo-5-membered ring. This locks the 
    
    
    
    angle.
  • Interaction B (

    
    ):  Sulfur is a poor hydrogen bond acceptor compared to oxygen, but the dispersive nature of sulfur often creates a stabilizing "non-bonded" contact.
    
  • Interaction C (

    
    ):  The hydroxyl proton pointing toward the center of the thiophene ring (T-shaped interaction).
    
Predicted Global Minimum

Based on analogous diaryl carbinols, the gauche-gauche conformation is the predicted global minimum.

  • The

    
     bond bisects the angle between the two aromatic planes (minimizing 
    
    
    
    strain).
  • The

    
     bond aligns syn-clinal to the 
    
    
    
    bond of the thiophene to maximize electrostatic complementarity.
Rotational Barriers
  • Benzodioxole Barrier: ~3-4 kcal/mol. The planar nature of the fused ring reduces steric bulk compared to a 3,4-dimethoxy analog, allowing freer rotation.

  • Thiophene Barrier: ~1-2 kcal/mol. The 3-thienyl group has a low barrier to rotation, meaning the molecule exists as a dynamic ensemble at physiological temperature (37°C).

Interactions Figure 2: Competing Intramolecular Interactions Defining the Global Minimum OH Hydroxyl Group (Donor) O_Diox Dioxole Oxygen (Acceptor 1) OH->O_Diox H-Bond (Strongest) Locks Ring A S_Thio Thiophene Sulfur (Soft Acceptor) OH->S_Thio Dipole-Dipole Weak H-Bond Pi_Sys Thiophene Pi Cloud (Dispersion) OH->Pi_Sys OH-Pi Interaction Stabilizes Rotamer

Part 4: Experimental Validation Protocols

To validate the computational model, the following spectroscopic experiments are required.

NMR Spectroscopy ( & NOE)
  • Scalar Coupling (

    
    ):  Measure the coupling constant between the carbinol proton and the hydroxyl proton in dry DMSO-
    
    
    
    or
    
    
    .
    • 
       Hz indicates a fixed conformation with a dihedral angle ~90°.
      
    • 
       Hz indicates free rotation or averaging.
      
  • NOE (Nuclear Overhauser Effect): Irradiate the carbinol proton (

    
    ).
    
    • Observation: Strong NOE to the thiophene

      
       and benzodioxole 
      
      
      
      confirms the spatial proximity and the specific rotameric state (syn vs anti).
IR Spectroscopy (Dilution Study)
  • Method: Record FTIR spectra in

    
     at varying concentrations (10 mM to 0.1 mM).
    
  • Analysis:

    • Intermolecular H-bond: Broad band shifts to higher frequency upon dilution.

    • Intramolecular H-bond: Sharp band at ~3550-3600

      
       that remains invariant upon dilution. This confirms the 
      
      
      
      or
      
      
      interaction is intrinsic to the single molecule.

Part 5: Data Summary Table

ParameterValue (Predicted)Experimental MethodSignificance
Global Min Energy 0.0 kcal/molDFT (B3LYP)Most abundant conformer
Rotamer B Energy +1.2 kcal/molDFTMinor population at 37°C

(Free)
3620

FTIR (

)
Non-bonded OH

(Bound)
3580

FTIR (

)
Intramolecular H-bond

4.5 Hz

NMR (DMSO)
Rotational averaging
LogP 2.8 - 3.2HPLCLipophilicity (Membrane perm.)

References

  • Chemical Identity: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol.[1] Sigma-Aldrich Catalog, Product No. [Market Availability], CAS: 944527-64-4.

  • Methodology (DFT): Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016 . Link

  • Thiophene Conformation: Lunazzi, L., et al. "Conformational studies of 2- and 3-substituted thiophenes by NMR and ab initio calculations." Journal of Organic Chemistry, 1998 , 63(25), 9496-9501. Link

  • Benzodioxole Structure: Mudgal, M. M., et al. "Crystal structure and conformational analysis of 1,3-benzodioxole derivatives." Journal of Molecular Structure, 2010 , 984(1-3), 14-20. Link

  • IMHB in Carbinols: Nishio, M. "CH/

    
     hydrogen bonds in organic and bioorganic chemistry." Tetrahedron, 2005 , 61(29), 6923-6950. Link
    

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, a valuable diarylmethanol derivative. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will cover reagent preparation, reaction execution under anhydrous conditions, product isolation, and purification. Safety considerations are emphasized throughout, reflecting the hazardous nature of Grignard reagents.[3][4][5][6]

Introduction and Significance

Diarylmethanols are a critical structural motif found in numerous biologically active compounds and are pivotal intermediates in the synthesis of pharmaceuticals and materials.[7][8] The target molecule, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, combines the pharmacologically significant 3,4-methylenedioxyphenyl group, present in compounds like MDA, with a versatile thienyl moiety.[9] This structure makes it a promising candidate for further derivatization in drug discovery programs.

The Grignard reaction is the chosen synthetic route due to its efficiency in forming carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophilic carbonyl carbon.[2][10] In this specific application, we will first prepare 3,4-(methylenedioxy)phenylmagnesium bromide and then react it with 3-thiophenecarboxaldehyde to yield the desired secondary alcohol.[1]

Reaction Scheme & Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: 5-Bromo-1,3-benzodioxole reacts with magnesium metal in an anhydrous ether solvent to form 3,4-(methylenedioxy)phenylmagnesium bromide.[10][11]

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-thiophenecarboxaldehyde.[10][12]

  • Acidic Workup: The resulting magnesium alkoxide intermediate is protonated during an acidic workup to yield the final alcohol product.[13][14]

Reaction Mechanism Overview:

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation ArylHalide 5-Bromo-1,3-benzodioxole (Aryl Halide) Grignard Grignard Reagent (Aryl-MgBr) ArylHalide->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Aldehyde 3-Thiophenecarboxaldehyde Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide H3O Acidic Workup (e.g., aq. HCl) Product 3,4-(Methylenedioxy)phenyl- (3-thienyl)methanol H3O->Product Grignard->Alkoxide Nucleophilic Attack Alkoxide->Product Protonation

Caption: Overall workflow of the two-stage Grignard synthesis.

Materials and Equipment

Reagents & Chemicals
Chemical NameCAS No.Molecular FormulaMW ( g/mol )Key PropertiesSupplier
5-Bromo-1,3-benzodioxole2635-13-4C₇H₅BrO₂201.02Liquid, d=1.669 g/mLSigma-Aldrich[15][16]
Magnesium Turnings7439-95-4Mg24.31SolidFisher Scientific
3-Thiophenecarboxaldehyde498-62-4C₅H₄OS112.15Liquid, d=1.28 g/mLSigma-Aldrich[17][18]
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Solvent, highly flammableVarious
Iodine (I₂)7553-56-2I₂253.81Solid, for initiationVarious
Hydrochloric Acid (HCl), 3M7647-01-0HCl36.46Aqueous solutionVarious
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solutionVarious
Saturated Sodium Chloride (Brine)7647-14-5NaCl58.44Aqueous solutionVarious
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agentVarious
Diethyl Ether (for extraction)60-29-7C₄H₁₀O74.12Solvent, highly flammableVarious
Silica Gel (for chromatography)7631-86-9SiO₂60.08Solid stationary phaseVarious
Hexanes/Ethyl Acetate (for chromatography)MixtureMixtureVariableSolvents, flammableVarious
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet and bubbler

  • Schlenk line (recommended for optimal anhydrous conditions)[3]

  • Glass syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, nitrile gloves.[3][4]

Experimental Protocol

CRITICAL SAFETY NOTE: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[4][5][6] This entire procedure must be conducted in a certified chemical fume hood.[5] All glassware must be rigorously dried in an oven (overnight at >120 °C) and assembled while hot, then allowed to cool under a stream of inert gas (Nitrogen or Argon).[19][20] Anhydrous solvents are absolutely essential for the success of the reaction.[20][21][22]

Part A: Preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide
  • Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser, addition funnel, and a rubber septum for the inert gas inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.35 g) to the flask. Briefly flame-dry the flask under vacuum (if using a Schlenk line) or while flushing with inert gas to remove any final traces of adsorbed water. Add a single, small crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface.

  • Initiation: Add 20 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 5-bromo-1,3-benzodioxole (11 g) in 50 mL of anhydrous THF.[11]

  • Reaction Start: Add a small portion (~5 mL) of the bromobenzene solution from the addition funnel to the stirring magnesium suspension. The reaction mixture may need gentle warming with a heating mantle to initiate.[11] Signs of initiation include the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux of the solvent.[1] The reaction is exothermic.[4]

  • Grignard Formation: Once the reaction has started, add the remainder of the bromobenzene solution dropwise from the addition funnel at a rate that maintains a steady reflux.[11] Have an ice-water bath ready to control the reaction temperature if the reflux becomes too vigorous.[23]

  • Completion: After the addition is complete, continue to stir the mixture and gently heat to 50-60°C for an additional hour to ensure all the magnesium has reacted.[11] The resulting dark, grayish-brown solution is the Grignard reagent and should be used immediately.[11]

Part B: Reaction with 3-Thiophenecarboxaldehyde
  • Aldehyde Preparation: While the Grignard reagent is being prepared, dissolve 3-thiophenecarboxaldehyde (5.0 g) in 30 mL of anhydrous THF in a separate dry flask.

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.

  • Addition: Slowly add the solution of 3-thiophenecarboxaldehyde to the stirring Grignard reagent via syringe or cannula. The addition should be dropwise to control the exothermic reaction.[1] A color change and formation of a precipitate will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Extraction
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and 20 mL of 3M HCl. This step protonates the alkoxide and dissolves the magnesium salts.[14] Caution: This quenching process can be highly exothermic and may cause splashing. Perform this step slowly in the fume hood.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Layer Separation: Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then 50 mL of brine (to reduce the amount of dissolved water).[19]

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.[24]

  • Solvent Removal: Decant or filter the dried solution away from the sodium sulfate and concentrate the solvent using a rotary evaporator to yield the crude product, likely an oil or a semi-solid.

Part D: Purification
  • Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%). Monitor the separation by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the desired product (visualized by UV light or an appropriate stain on TLC).

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol as a purified solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons from both the methylenedioxyphenyl and thienyl rings (approx. 6.7-7.4 ppm). A singlet for the methylenedioxy protons (approx. 5.9-6.0 ppm). A singlet or doublet for the methine proton (CH-OH) (approx. 5.5-5.8 ppm). A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.
¹³C NMR Signals corresponding to the aromatic carbons, the methylenedioxy carbon (approx. 101 ppm), and the methine carbon (approx. 70-75 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. C-H stretching of aromatic rings (approx. 3000-3100 cm⁻¹). C-O stretching (approx. 1040-1250 cm⁻¹).
Mass Spec (ESI) A peak corresponding to the molecular ion [M]+ or adducts such as [M+Na]+. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Troubleshooting and Field Insights

  • Failure to Initiate Grignard Reaction: This is the most common failure point. Ensure all glassware is bone-dry.[19] Crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[19] A small amount of 1,2-dibromoethane can also be used as an initiator.[22]

  • Low Yield: This can be caused by moisture contamination, which quenches the Grignard reagent.[20] Another cause is the formation of a biphenyl side product (Wurtz coupling), which can be minimized by slow addition of the aryl halide and maintaining a moderate temperature.[19][22]

  • Oily Product that Won't Solidify: The product may be an oil at room temperature. If purity is confirmed by NMR, this is acceptable. If impurities are present, re-purification by chromatography or trituration with a non-polar solvent like petroleum ether may be necessary to induce crystallization.[19]

Experimental Logic Diagram:

Experimental Logic Start Start: Dry Glassware & Anhydrous Reagents Grignard_Formation Form Grignard Reagent Aryl-Br + Mg in THF Initiate with I₂/heat Start->Grignard_Formation Check_Initiation Reaction Initiated? Grignard_Formation:f2->Check_Initiation Troubleshoot Troubleshoot: - Crush Mg - Add initiator Check_Initiation->Troubleshoot No Reaction_Step Grignard Reaction Cool to 0°C Add Aldehyde dropwise Check_Initiation->Reaction_Step Yes Troubleshoot->Grignard_Formation:f2 Workup Aqueous Workup Quench with HCl/ice Ether Extraction Wash & Dry Reaction_Step->Workup Purification Purification Concentrate Crude Product Silica Gel Chromatography Workup->Purification Characterization Characterize Pure Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Logical flow of the synthesis protocol with decision points.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google Vertex AI Search.
  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate.
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
  • Why is anhydrous ether used in preparation of the Grignard reagent? (2018, January 5). Quora.
  • Synthesis of b. 3.4-methylene dioxy-phenyl-magnesium bromide. (n.d.). PrepChem.com.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). Alfa Chemistry.
  • The Grignard Reaction. (n.d.).
  • Enantioselective synthesis of diarylmethanols using microbial transformation. (n.d.).
  • The Grignard Reaction. (n.d.).
  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps.
  • Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
  • 1-Bromo-3,4-(methylenedioxy)benzene 97 2635-13-4. (n.d.). Sigma-Aldrich.
  • 1-Bromo-3,4-(methylenedioxy)benzene | C7H5BrO2 | CID 75831. (n.d.). PubChem.
  • 2635-13-4 | CAS DataBase. (n.d.). ChemicalBook.
  • 3-Thiophenecarboxaldehyde. (n.d.). ChemBK.
  • 498-62-4 | 3-Thiophenecarboxaldehyde. (n.d.). ChemScene.
  • 3-Thiophenecarboxaldehyde 98 498-62-4. (n.d.). Sigma-Aldrich.
  • 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Open Library Publishing Platform.
  • Deoxygenation of diarylmethanols with dilute mineral acid. (2025, August 6). ResearchGate.
  • A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. (n.d.). PMC.
  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate.
  • Grignard Synthesis of Triphenylmethanol. (n.d.). Scribd.
  • Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. (2000, December 11). PubMed.

Sources

Application Note: Chemoselective Catalytic Oxidation of Heteroaromatic Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide high-fidelity, reproducible protocols for the catalytic oxidation of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (referred to herein as Substrate-OH ) to its corresponding ketone.

The protocols prioritize chemoselectivity to preserve the acid-sensitive 1,3-benzodioxole (methylenedioxy) ring and the oxidation-prone thiophene sulfur.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The transformation of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol to its ketone is a critical step in the synthesis of anticonvulsant pharmacophores and heteroaromatic scaffolds. This substrate presents a "dual-sensitivity" challenge:

  • Acid Sensitivity: The methylenedioxy acetal bridge is susceptible to hydrolysis under acidic conditions (pH < 4), leading to catechol degradation.

  • Sulfur Sensitivity: The thiophene ring is electron-rich and prone to electrophilic attack (halogenation) or S-oxidation (sulfoxide formation) if aggressive oxidants (e.g., unbuffered NaOCl, Peracids) are used.

Therefore, stoichiometric Cr(VI) reagents and acidic protocols are contraindicated . This guide details two catalytic, neutral-pH methods validated for high-value intermediates.

Reaction Scheme

The target transformation involves the removal of two hydrogen atoms to form the carbonyl, driven by a catalytic cycle regenerating the oxidant.

ParameterSpecification
Substrate 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol
Product (3,4-Methylenedioxyphenyl)(3-thienyl)methanone
Critical Quality Attribute No S-oxidation; Retention of acetal; <0.1% Metal residue

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate method for your scale and constraints.

OxidationDecision Start Start: Oxidation of Substrate-OH ScaleCheck Scale of Reaction? Start->ScaleCheck TPAP Method A: TPAP / NMO (Ley Oxidation) ScaleCheck->TPAP Small Scale Constraint1 Strict Metal Limits (ppm)? ScaleCheck->Constraint1 Large Scale SmallScale < 500 mg (Medicinal Chem) LargeScale > 10 g (Process Dev) Result1 Proceed to Workup A TPAP->Result1 High Yield, Fast CuTEMPO Method B: Cu(I) / TEMPO (Stahl Aerobic) Result2 Proceed to Workup B CuTEMPO->Result2 Green, Scalable Constraint1->TPAP No (Ru difficult to purge) Constraint1->CuTEMPO Yes (Easier Removal)

Caption: Decision tree for selecting between Ley Oxidation (TPAP) and Stahl Oxidation (Cu/TEMPO) based on scale and purity constraints.

Protocol A: TPAP/NMO (Ley Oxidation)

Best for: Small scale (<1g), rapid kinetics, and absolute preservation of acid-sensitive groups.

Mechanism & Rationale

Tetrapropylammonium perruthenate (TPAP) acts as a mild, soluble source of Ru(VII).[1] The cycle is catalytic (typically 5 mol%) and driven by N-methylmorpholine N-oxide (NMO) which re-oxidizes the reduced Ru species.

  • Why here? TPAP is non-acidic and operates at room temperature, preventing acetal hydrolysis.

Materials
  • Catalyst: TPAP (5 mol%)

  • Co-oxidant: NMO (1.5 equiv)

  • Dessicant: Powdered 4Å Molecular Sieves (Activated) - Critical for catalyst turnover.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Substrate Solution: Dissolve Substrate-OH (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Additives: Add NMO (1.5 equiv) and activated powdered 4Å molecular sieves (500 mg per mmol substrate). Stir for 5 minutes.

    • Note: The sieves remove water produced during the cycle, preventing catalyst deactivation.

  • Initiation: Add TPAP (0.05 equiv) in one portion.

  • Reaction: Stir at room temperature.

    • Visual Cue: The reaction typically turns a dark green/black color.

    • Monitoring: Check TLC every 15 minutes. (Eluent: 20% EtOAc/Hexanes). Product is less polar than starting material.

  • Quench & Filtration: Once conversion is >98%, dilute with Et2O (precipitates reduced Ruthenium salts). Filter the slurry through a short pad of silica gel or Celite.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ketone.

Protocol B: Cu(I)/TEMPO (Stahl Aerobic Oxidation)

Best for: Scale-up (>5g), "Green" chemistry requirements, and avoiding Ruthenium contamination.

Mechanism & Rationale

This method utilizes a Copper(I) salt with a bipyridine ligand and TEMPO as a radical mediator.[2] Oxygen (from air) is the terminal oxidant.

  • Why here? It is highly selective for benzylic-type alcohols. The conditions are basic/neutral (N-methylimidazole), protecting the acetal.

Materials
  • Catalyst: [Cu(MeCN)4]OTf (5 mol%) or CuBr/Bipyridine.

  • Mediator: TEMPO (5 mol%).

  • Base: N-Methylimidazole (NMI) (10 mol%).

  • Oxidant: Ambient Air (balloon or open flask).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure
  • Catalyst Mix: In a flask, dissolve [Cu(MeCN)4]OTf (5 mol%) and TEMPO (5 mol%) in MeCN.

    • Color Change: Solution will appear reddish-brown.[3]

  • Substrate Addition: Add Substrate-OH (1.0 equiv).

  • Activation: Add NMI (10 mol%). The solution typically darkens.

  • Oxidation: Stir vigorously open to the air (or with an O2 balloon for faster rates).

    • Critical: High stir rates are essential for oxygen mass transfer.

  • Monitoring: Monitor by TLC or HPLC. Reaction time is typically 2–6 hours.

    • Endpoint: The reaction mixture often changes from brown/red to green/blue upon completion (indicating Cu(II) formation and substrate consumption).[4]

  • Workup:

    • Dilute with EtOAc.

    • Wash with aqueous EDTA or NH4Cl/NH4OH buffer (to sequester Copper).

    • Wash with Brine, Dry over Na2SO4.[5]

  • Purification: Flash chromatography (if necessary).

Analytical Validation (QC)

To validate the integrity of the product, compare experimental data against these expected parameters.

Analytical MethodExpected Signal (Key Markers)Interpretation
1H NMR (CDCl3) δ ~6.05 ppm (s, 2H)Methylenedioxy protons. (Must remain a singlet. Splitting indicates ring opening).
δ ~7.0 - 7.5 ppm (m)Aromatic protons (Phenyl + Thienyl).
Absence of δ ~4.8-5.8 Disappearance of the benzylic CH-OH proton confirms oxidation.
IR Spectroscopy ~1640 - 1660 cm⁻¹ Strong C=O stretch (Conjugated ketone).
No broad band ~3400 cm⁻¹ Absence of O-H stretch.
HPLC (Reverse Phase) Shift to longer Retention TimeKetone is significantly less polar than the alcohol.
Visualizing the Catalytic Cycle (Cu/TEMPO)

StahlCycle Cu1 Cu(I) Catalyst Cu2 Cu(II) Species Cu1->Cu2 O2 -> H2O Cu2->Cu1 Re-oxidation TEMPO_Ox TEMPO+ TEMPO_Red TEMPO-H TEMPO_Ox->TEMPO_Red Alcohol -> Ketone TEMPO_Red->TEMPO_Ox via Cu(II) Substrate Alcohol (Substrate) Product Ketone (Product) Substrate->Product Oxidation Step Oxygen O2 / Air Water H2O

Caption: Simplified Stahl Catalytic Cycle. Cu(I) activates O2 to oxidize TEMPO-H back to the active nitroxyl radical species.

Troubleshooting & Safety

Common Failure Modes
  • Stalled Reaction (TPAP):

    • Cause: Water contamination.

    • Fix: Ensure Molecular Sieves are freshly activated (flame dried under vacuum). Add more TPAP (1-2 mol%).

  • Over-oxidation (Sulfoxide formation):

    • Cause: If using NaOCl/TEMPO (Bleach method) instead of the recommended methods.

    • Fix: Stick to Cu/TEMPO or TPAP. If using bleach, strictly buffer to pH 9.0 and use stoichiometric control.

  • Low Yield (Cu/TEMPO):

    • Cause: Oxygen starvation.

    • Fix: Increase stir rate or switch from balloon to O2 bubbling (sparging).

Safety Hazards
  • Thiophene Derivatives: Often possess strong, unpleasant odors. Work in a well-ventilated fume hood.

  • TPAP: A strong oxidant in solid form. Do not mix with flammable solvents in the solid state; dissolve first.

  • Precursor Regulations: While this specific thiophene ketone is a research intermediate, researchers should be aware that 3,4-methylenedioxyphenyl ketones are a monitored structural class in some jurisdictions. Ensure compliance with local regulations regarding diverted precursors.

References

  • TPAP Method (Ley Oxidation): Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[1][6] Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[1][6] Synthesis, 1994(7), 639-666.[1]

  • Cu/TEMPO Method (Stahl Oxidation): Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[7][2][4] Journal of the American Chemical Society, 133(42), 16901–16910.

  • Thiophene Compatibility: Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235-237. (Demonstrates sensitivity of thiophenes/thioethers to harsh oxidants, validating the need for mild catalytic methods).

  • General Review of Heterocycle Oxidation: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

Sources

Application Note: Precision Friedel-Crafts Alkylation with 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to provide a rigorous technical guide for the Friedel-Crafts alkylation using 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol . This specific diarylmethanol serves as a highly reactive, electrophilic precursor for synthesizing triarylmethane scaffolds, which are critical pharmacophores in medicinal chemistry (e.g., Endothelin Receptor Antagonists).

Executive Summary & Scientific Rationale

The compound 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (CAS: 944527-64-4) represents a specialized class of "activated" diarylmethanols. Its reactivity is defined by the synergistic stabilization of the benzylic carbocation by two electron-rich systems:

  • 1,3-Benzodioxole (Methylenedioxyphenyl): Strong

    
    -donation from the oxygen lone pairs stabilizes the positive charge.
    
  • Thiophene Ring: Acts as a super-aromatic stabilizer, making the resulting carbocation significantly more stable than a standard diphenylmethyl cation.

The Challenge: While the carbocation is stable, the thiophene ring is acid-sensitive. The use of harsh Lewis acids (e.g., AlCl


) often leads to thiophene polymerization  (tar formation) or ring-opening  of the methylenedioxy bridge.

The Solution: This protocol utilizes a "Soft Lewis Acid" approach (using BF


OEt

or InCl

) or a controlled Brønsted acid method (TFA) to generate the electrophile transiently, allowing for clean interception by nucleophilic arenes (e.g., phenols, indoles, electron-rich benzenes) without degrading the heterocycles.

Mechanistic Analysis & Pathway

The reaction proceeds via an


-like mechanism involving the ionization of the alcohol to a resonance-stabilized diarylmethyl cation (purple/deep red intermediate), followed by electrophilic attack.
Reaction Mechanism Diagram

The following diagram illustrates the ionization, resonance stabilization, and nucleophilic capture.

FC_Mechanism Alcohol Substrate: 3,4-(Methylenedioxy)phenyl- (3-thienyl)methanol Complex Activated Oxonium Complex Alcohol->Complex Coordination Acid Catalyst: BF3·OEt2 or TFA Acid->Complex Cation Resonance Stabilized Carbocation (Deep Purple) Complex->Cation - H2O / - HOBF3 Wheland Wheland Intermediate Cation->Wheland + Ar-H (RDS) Nucleophile Nucleophile: Arene (Ar-H) Nucleophile->Wheland Product Product: Triarylmethane Wheland->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the acid-catalyzed alkylation. The resonance-stabilized cation is the key intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Alcohol Substrate Electrophile1.03,4-(Methylenedioxy)phenyl-(3-thienyl)methanol
Nucleophile (Ar-H) Substrate1.2 - 2.0Phenol, Anisole, Indole, or Xylene
BF

OEt

Catalyst0.1 - 1.0Lewis Acid. Freshly distilled preferred.
Dichloromethane (DCM) Solvent-Anhydrous, 0.1 M concentration
TFA Alt. Catalyst2.0Use for highly electron-rich nucleophiles
Method A: Lewis Acid Catalyzed (Standard)

Best for coupling with moderately electron-rich arenes (e.g., anisole, alkylbenzenes).

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Alcohol Substrate (1.0 mmol) and the Nucleophile (1.2 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0°C using an ice bath.

  • Catalysis: Dropwise add BF

    
    OEt
    
    
    
    (0.15 mmol, 15 mol%).
    • Observation: The solution should transiently turn a deep color (often red or purple), indicating the formation of the diarylmethyl cation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (or HPLC).

    • Endpoint: Disappearance of the alcohol spot.

  • Quench: Quench with sat. aq. NaHCO

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Brønsted Acid Mediated (Mild)

Best for highly sensitive nucleophiles (e.g., indoles, pyrroles) where Lewis acids might cause polymerization.

  • Dissolution: Dissolve Alcohol Substrate (1.0 mmol) and Nucleophile (1.1 mmol) in DCM (10 mL).

  • Addition: Add Trifluoroacetic Acid (TFA) (2.0 equiv) dropwise at RT.

    • Note: TFA acts as both catalyst and solvent modifier.

  • Stirring: Stir at RT for 1-4 hours.

  • Workup: Neutralize carefully with solid NaHCO

    
     before adding water to prevent vigorous effervescence. Extract and purify as above.
    

Critical Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

ObservationDiagnosisCorrective Action
Black Tar / Polymer Thiophene polymerization due to high acidity.Switch from BF

to milder InCl

(5 mol%) or dilute the acid. Lower temperature to -20°C.
Dimer Formation Self-etherification of the alcohol (2 R-OH

R-O-R).
Increase the equivalents of the Nucleophile (to 3.0 equiv) to outcompete the alcohol.
No Reaction Cation too stable (reversible reaction).Use a more ionizing solvent mixture (e.g., DCM/Nitromethane 4:1) to support the cation.[3]
Regio-isomers Attack at multiple sites on the nucleophile.Lower temperature to enhance kinetic control; use steric bulk on the nucleophile to direct substitution.
Stability of the Cation

The 3,4-(Methylenedioxy)phenyl-(3-thienyl)methyl cation is exceptionally stable.

  • Implication: It is a "soft" electrophile. It prefers to react with "soft" nucleophiles (e.g., thiols, electron-rich aromatics) rather than "hard" nucleophiles.

  • Reduction: If a hydride source (e.g., Triethylsilane, Et

    
    SiH) is added instead of an arene, the alcohol will be reduced to the corresponding methane  (Ionic Hydrogenation). This is a useful side-reaction to be aware of.
    

References

  • General Friedel-Crafts Methodology: Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1963-1965.
  • Alkylation with Diarylmethanols: Rueping, M., et al. "Brønsted Acid Catalyzed Friedel‐Crafts Reactions of Benzylic Alcohols." Advanced Synthesis & Catalysis, 2006 , 348(10‐11), 1397-1403. Link

  • Thiophene Reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley, 5th Ed., 2010. (Chapter on Thiophene reactivity and acid sensitivity).
  • Related Scaffold Synthesis (Sitaxsentan): Wu, C., et al. "Discovery of TBC11251, a Potent, Long Acting, Orally Active Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 1997 , 40(11), 1690-1697. (Describes the chemistry of methylenedioxyphenyl/thienyl scaffolds). Link

  • Cation Stability: Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 2001 , 123(39), 9500-9512. Link

Sources

Scalable production methods for thienyl-piperonyl carbinols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production Methods for Thienyl-Piperonyl Carbinols

Part 1: Executive Summary & Strategic Rationale

The Challenge: Thienyl-piperonyl carbinols (e.g.,


-(2-thienyl)-3,4-methylenedioxybenzyl alcohol) are critical pharmacophores in the synthesis of platelet aggregation inhibitors and anti-inflammatory agents.[1] While the disconnection is chemically simple—a nucleophilic addition of a thienyl metalloid to piperonal—the scale-up is fraught with process safety hazards. The reaction is highly exothermic, and the electron-rich nature of the thiophene ring makes the Grignard reagent prone to oxidative homocoupling (Wurtz-type dimerization), leading to difficult downstream purification.[1]

The Solution: This guide details the transition from a thermally risky batch process to a robust Continuous Flow Chemistry protocol. By constraining the reaction volume and maximizing heat transfer, we achieve higher purity profiles and mitigate the explosion risks associated with large-scale Grignard handling.

Regulatory Compliance Alert: Piperonal (3,4-methylenedioxybenzaldehyde) is a List I Chemical (US DEA) and Category 1 Precursor (EU) due to its utility in MDMA manufacture.[1][2] All procurement and handling must comply with localized "Know Your Customer" (KYC) and diversion control regulations.[1]

Part 2: Chemical Foundation & Reaction Engineering

The Reaction Scheme

The synthesis involves the nucleophilic addition of 2-thienylmagnesium bromide to piperonal.[1]

  • Reagent A: 2-Thienylmagnesium bromide (1.0 M in THF/Toluene).[1]

  • Reagent B: Piperonal (dissolved in dry THF).[1]

  • Product:

    
    -(2-thienyl)piperonyl alcohol.[1]
    
  • Major Impurity: 2,2'-Bithiophene (formed via oxidative homocoupling of Reagent A).[1]

Critical Process Parameters (CPPs)
ParameterBatch RequirementFlow RequirementRationale
Temperature -20°C to 0°C0°C to 25°CFlow allows higher T due to superior heat removal, accelerating kinetics without runaway risk.[1]
Stoichiometry 1.2 : 1.0 (Grignard:Aldehyde)1.05 : 1.0Better mixing in flow reduces the need for large Grignard excesses.[1]
Quenching Slow, inverse additionInline mixingImmediate quenching in flow prevents side reactions and magnesium salt precipitation clogging.

Part 3: Experimental Protocols

Protocol A: Optimized Batch Synthesis (Baseline)

Use this protocol for gram-scale initial material generation.[1]

Materials:

  • 2-Bromothiophene (Sigma-Aldrich, >98%)[1]

  • Magnesium turnings (acid-washed) or TurboGrignard (iPrMgCl[1]·LiCl)[1]

  • Piperonal (Recrystallized, >99%)[1]

  • Anhydrous THF (inhibitor-free)[1]

Step-by-Step:

  • Grignard Formation: In a 3-neck flask under

    
    , activate Mg turnings (1.2 eq) with a crystal of iodine. Add 2-bromothiophene (1.2 eq) in THF dropwise.[1] Maintain internal temp 
    
    
    
    C. Note: 2-thienyl Grignard is less stable than phenyl analogs; use immediately.[1]
  • Cooling: Cool the dark brown Grignard solution to -20°C using a cryostat.

  • Addition: Dissolve Piperonal (1.0 eq) in THF (3 volumes). Add this solution dropwise to the Grignard over 2 hours.

    • Critical Control: Do not allow internal temp to exceed -5°C.[1]

  • Quench: Transfer the reaction mixture via cannula into a chilled (

    
    C) solution of saturated 
    
    
    
    .
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Hexane/IPA is preferred over column chromatography to remove bithiophene.

Limitation: At >100g scale, the heat of addition becomes difficult to manage, requiring extended dosing times (8-12 hours), which increases impurity formation.[1]

Protocol B: Continuous Flow Synthesis (Scalable)

Use this protocol for kg-scale production and process validation.[1]

Equipment Setup:

  • Pumps: 2x High-pressure piston pumps (e.g., Knauer or Chemyx).

  • Reactor: PFA Tubular Reactor (10 mL volume) or Plate Reactor (Corning/Chemtrix).

  • Mixer: T-mixer (PEEK or Stainless Steel) with chaotic mixing geometry.[1]

  • Back Pressure Regulator (BPR): Set to 4 bar (approx 60 psi).[1]

Workflow Logic:

  • Stream A (Nucleophile): 2-Thienylmagnesium bromide (0.5 M in THF).[1]

  • Stream B (Electrophile): Piperonal (0.45 M in THF).

  • Mixing: Streams meet at the T-mixer.

  • Reaction: Residence time coil (2 minutes at 20°C).

  • Quench: Output flows directly into a stirred vessel containing

    
     or Sat. 
    
    
    
    .

Step-by-Step:

  • System Priming: Flush the reactor with anhydrous THF to remove oxygen/moisture.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ) = 2.0 min.[1]
      
    • Reactor Volume (

      
      ) = 10 mL.[1]
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      .[1]
    • Pump A (Grignard) = 2.6 mL/min.[1]

    • Pump B (Piperonal) = 2.4 mL/min (Slight excess of Grignard).[1]

  • Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (dispersion zone).[1] Collect steady-state output.

  • Monitoring: Analyze output every 10 minutes via HPLC (see Analytical Section).

Part 4: Visualization & Workflows

Figure 1: Continuous Flow Reactor Diagram

FlowSynthesis cluster_inputs Feed Stocks cluster_reactor Flow Reactor Module cluster_downstream Quench & Isolation Grignard Stream A: 2-Thienyl MgBr (in THF) Mixer T-Mixer (High Shear) Grignard->Mixer 2.6 mL/min Piperonal Stream B: Piperonal (in THF) Piperonal->Mixer 2.4 mL/min Coil Residence Coil (PFA, 10mL, 20°C) Mixer->Coil Exothermic Zone Quench Quench Tank (Sat. NH4Cl, 0°C) Coil->Quench BPR (4 bar) Separator Phase Separator (Continuous) Quench->Separator Product Crude Carbinol (>95% Conversion) Separator->Product

Caption: Schematic of the continuous flow setup minimizing residence time of the unstable alkoxide intermediate.

Part 5: Analytical Control

Method: Reverse-Phase HPLC[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: UV at 235 nm (Thiophene absorption) and 280 nm (Piperonyl absorption).[1]

Data Comparison: Batch vs. Flow

MetricBatch Process (Protocol A)Flow Process (Protocol B)
Yield (Isolated) 72%91%
Purity (HPLC) 88% (contains 5% bithiophene)97% (<0.5% bithiophene)
Reaction Time 6 hours (incl.[1] addition)2 minutes (residence)
E-Factor (Waste) High (excess solvent for cooling)Low (concentrated streams)

Part 6: References & Authority

  • Grignard Safety & Scale-up:

    • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development.[3][4]

    • [1]

  • Continuous Flow Grignard Methodologies:

    • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation.[1] (Demonstrates Thiophene Grignard in flow).

  • Piperonal Regulatory Status:

    • Listed Chemicals Regulated Under the CSA - DEA Diversion Control Division.[1]

  • Thienyl Grignard Properties:

    • 2-Thienylmagnesium bromide Safety Data Sheet (Sigma-Aldrich).[1]

Sources

A Systematic Approach to Solvent Selection for the Recrystallization of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction and Core Principles

Recrystallization is a cornerstone purification technique for solid organic compounds, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature, but completely at its boiling point.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the "mother liquor."[2]

This guide provides a systematic, first-principles approach to selecting an optimal solvent or solvent system for the purification of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol. Rather than presenting a single, prescriptive solvent, this protocol empowers the researcher to logically deduce and empirically verify the best system for their specific sample, considering potential variations in impurity profiles.

Physicochemical Analysis of the Target Compound

A rational solvent choice begins with an analysis of the target molecule's structure. 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol possesses distinct functional groups that dictate its polarity and potential intermolecular interactions:

  • Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It significantly increases the molecule's affinity for polar, protic solvents (e.g., alcohols, water).

  • 3,4-Methylenedioxy Group: This is a cyclic ether, which contributes moderate polarity through its oxygen atoms and dipole moment.

  • Phenyl and Thienyl Rings: These aromatic and heteroaromatic systems are predominantly non-polar and hydrophobic, favoring interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking. The sulfur atom in the thienyl ring adds a slight degree of polarity.

Overall Polarity Assessment: The presence of both a potent hydrogen-bonding hydroxyl group and large aromatic moieties classifies this compound as having intermediate polarity . This profile suggests that a single ideal solvent may not exist, and that moderately polar solvents or mixed-solvent systems are likely to be most effective.

The Decision-Making Workflow for Solvent Selection

The process of selecting a recrystallization solvent is empirical but can be guided by a logical workflow. The following diagram illustrates the decision-making process from initial screening to the selection of a viable system.

G start Crude Solid Sample screen Protocol 1: Micro-Scale Solubility Screening (Test ~10-20 mg in 0.5 mL solvent) start->screen decision_cold Soluble in Cold Solvent? screen->decision_cold decision_hot Insoluble in Boiling Solvent? decision_cold->decision_hot No reject_cold REJECT (Solvent is too strong) decision_cold->reject_cold Yes decision_crystals Crystals Form upon Cooling? decision_hot->decision_crystals No reject_hot REJECT (Solvent is too weak) decision_hot->reject_hot Yes success_single SUCCESS Proceed with this Single Solvent decision_crystals->success_single Yes, Good Yield oil_out Oiling Out Occurs (Consider slower cooling, more dilute solution, or different solvent) decision_crystals->oil_out No, Oils Out no_crystals No Crystals Form (Try scratching, seeding, or proceed to mixed solvent) decision_crystals->no_crystals No, Stays in Solution mixed_solvent Protocol 2: Develop Mixed-Solvent System no_crystals->mixed_solvent

Sources

Troubleshooting & Optimization

Minimizing side reactions during thienyl Grignard addition to piperonal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The addition of 2-thienylmagnesium bromide to piperonal (3,4-methylenedioxybenzaldehyde) is a pivotal C-C bond-forming step in the synthesis of various antithrombotic and anti-inflammatory pharmacophores. While theoretically straightforward, this reaction is notoriously sensitive.

The convergence of an electron-rich heterocycle (thiophene) and an acid-sensitive acetal (methylenedioxy) creates a narrow operating window. Deviations often result in oxidative homocoupling (bithiophene formation) , acid-catalyzed polymerization (tarring) , or acetal hydrolysis .

This guide provides a mechanistic breakdown of these failure modes and self-validating protocols to ensure high fidelity in your target secondary alcohol synthesis.

Critical Failure Modes & Mechanistic Pathways

Understanding why the reaction fails is the first step to prevention. The diagram below maps the primary reaction pathway against the three most common competing side reactions.

ReactionPathways cluster_main Desired Pathway cluster_side Competing Side Reactions Piperonal Piperonal (Electrophile) Complex Mg-Alkoxide Intermediate Piperonal->Complex ThienylMgBr 2-ThienylMgBr (Nucleophile) ThienylMgBr->Complex Nucleophilic Addition (THF, <0°C) Bithiophene 2,2'-Bithiophene (Homocoupling) ThienylMgBr->Bithiophene Oxidation/TM Catalysis Product Target Alcohol (Thienyl-Piperonyl Carbinol) Complex->Product Buffered Quench (NH4Cl) Polymer Polythiophene Tars (Black Residue) Complex->Polymer Acidic Workup (pH < 4) Catechol 3,4-Dihydroxy Derivative Complex->Catechol Acetal Hydrolysis (Strong Acid)

Figure 1: Mechanistic divergence showing the desired pathway (blue) versus critical side reactions (red) governed by oxidation states and pH control.

Module 1: Reagent Integrity (The "Hidden" Variable)

The quality of the Grignard reagent is the single largest variable. 2-thienylmagnesium bromide is thermally unstable and prone to Wurtz-type homocoupling.

The "Turbo Grignard" Advantage

Standard Grignard preparations often suffer from aggregation, reducing reactivity and necessitating higher temperatures that favor side reactions. I strongly recommend the use of Knochel-type Turbo Grignards (2-ThienylMgBr·LiCl).[1]

Why it works: Lithium Chloride (LiCl) breaks up the polymeric magnesium aggregates, increasing solubility and reactivity. This allows the addition to proceed at lower temperatures (-20°C to 0°C), kinetically inhibiting the formation of bithiophene impurities.

ParameterStandard GrignardTurbo Grignard (LiCl doped)
Aggregation State PolymericMonomeric/Dimeric
Solubility (THF) Moderate (often precipitates)High
Addition Temp 0°C to RT-20°C to 0°C
Homocoupling Risk HighLow

Module 2: Reaction Protocol & Control

Step-by-Step Optimization

1. Solvent Selection:

  • Preferred: Anhydrous THF (Tetrahydrofuran).

  • Avoid: Diethyl Ether (Et2O).

  • Reasoning: THF coordinates more effectively with Mg, stabilizing the monomeric species. Et2O often leads to precipitation of the Grignard, causing heterogeneous reaction kinetics and hot-spots that favor tar formation.

2. Temperature Control:

  • Protocol: Cool the Piperonal solution to -10°C . Add the Thienyl Grignard dropwise.

  • Causality: The addition is exothermic. Temperatures >20°C promote the "scrambling" of the Grignard, leading to attack at the 3-position of the thiophene or dimerization.

3. Stoichiometry:

  • Ratio: 1.15 equivalents of Grignard per 1.0 equivalent of Piperonal.

  • Note: A slight excess accounts for adventitious moisture. Large excesses (>1.5 eq) increase the difficulty of separating the bithiophene byproduct during purification.

Module 3: Quenching & Workup (The Danger Zone)

This is where 60% of failures occur. The product contains two acid-sensitive moieties:

  • Thiophene Ring: Prone to electrophilic attack and polymerization in strong acid.

  • Methylenedioxy Bridge: Susceptible to hydrolysis, yielding a catechol which rapidly oxidizes to a black tar (quinone).

The Self-Validating Quench Protocol

DO NOT use HCl or H2SO4.

The "Buffered Quench" Method:

  • Prepare a saturated solution of Ammonium Chloride (NH4Cl) .

  • Cool the reaction mixture to 0°C.

  • Add NH4Cl solution dropwise until the magnesium salts dissolve and the aqueous phase is pH 8-9.

  • Validation Check: If the organic layer turns from amber to dark black/purple immediately upon quenching, your pH is too low (acidic pockets).

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Issue1 Low Yield / Recovered Starting Material Start->Issue1 Issue2 Black Tar / Polymerization Start->Issue2 Issue3 Crystalline Solid (Wrong Melting Point) Start->Issue3 Sol1 Moisture in Solvent? Check Grignard Titer. Issue1->Sol1 Sol2 Workup too Acidic? Switch to NH4Cl. Issue2->Sol2 Sol3 Bithiophene formed? Check Reaction Temp. Issue3->Sol3

Figure 2: Diagnostic logic flow for identifying root causes based on observable physical symptoms.

FAQ & Troubleshooting Guide

Q: My reaction mixture turned into a solid black mass during workup. What happened? A: This is "Acid Shock." You likely quenched with HCl or allowed the local pH to drop too low. The thiophene ring polymerized, or the piperonal acetal hydrolyzed to a catechol, which oxidized.

  • Fix: Use saturated NH4Cl or even a mild buffer like Sodium Potassium Tartrate (Rochelle's Salt) to chelate the magnesium gently without protonating the sensitive groups.

Q: I see a significant impurity spot on TLC that is less polar than my product. What is it? A: This is likely 2,2'-bithiophene , resulting from the homocoupling of your Grignard reagent.

  • Fix: Ensure your Grignard preparation is free of transition metals (use high-purity Mg turnings). Lower your reaction temperature to -20°C. If buying commercial Grignard, check the bottle age; old reagents accumulate homocoupling products.

Q: Can I use 2-thienyllithium instead of the Grignard? A: Yes, but with caution. 2-thienyllithium is more basic than the Grignard. While it adds cleanly, it is more likely to deprotonate the piperonal (enolization-like behavior) rather than add nucleophilically if the temperature isn't strictly controlled at -78°C. The Grignard is generally more forgiving for this specific aldehyde.

Q: Why is my yield low despite full consumption of Piperonal? A: Check for the "Tishchenko-type" side reaction. Although rare with Grignards, the alkoxide intermediate can sometimes reduce another molecule of aldehyde if the addition is too slow and the temperature too high. However, the most likely culprit is simply moisture destroying the Grignard before it reacts. Titrate your Grignard immediately before use.

References

  • Knochel, P., et al. (2004). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link (Foundational work on LiCl-mediated "Turbo Grignards").

  • Sigma-Aldrich. (2024). 2-Thienylmagnesium bromide Product Specification & Safety Data Sheet. Link (Source for physical properties and stability data).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on Grignard addition mechanisms and protecting group stability).
  • Reid, M. (2020). Thiophene-Containing Pharmaceuticals: Synthesis and Bioactivation. Journal of Medicinal Chemistry. (Context on the stability of thiophene pharmacophores).

Sources

Troubleshooting low enantiomeric excess in 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Document ID: TS-CHIRAL-042 Status: Active Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol presents a specific stereochemical challenge: it involves the enantioselective reduction of a diaryl ketone .[1][2] Unlike alkyl-aryl ketones where steric differentiation is large (e.g., methyl vs. phenyl), the two aromatic groups here (3,4-methylenedioxyphenyl and 3-thienyl) are sterically similar ("isosteric").

Consequently, standard steric-driven models often fail. High enantiomeric excess (ee) in this synthesis relies heavily on electronic differentiation between the electron-rich dioxolane ring and the thiophene ring.

This guide covers the two primary catalytic routes: Asymmetric Transfer Hydrogenation (ATH) and CBS Reduction , with specific troubleshooting for low ee.

Module 1: Asymmetric Transfer Hydrogenation (ATH)

Primary Recommendation: Ru(II)-TsDPEN Catalyzed Reduction (Noyori-Ikariya type). Mechanism: Metal-ligand bifunctional catalysis utilizing electronic differentiation.

The Protocol
  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (or (R,R) depending on desired enantiomer).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) is preferred over Isopropanol (IPA) for this substrate to prevent reversibility.

  • Solvent: DCM or DMF (enhances solubility of the polar substrate).

Troubleshooting Low %ee (< 90%)
SymptomProbable CauseCorrective Action
Low ee & Low Conv. Catalyst Poisoning The thiophene sulfur may coordinate to the Ru center, deactivating it. Action: Increase catalyst loading to 1-2 mol%. Ensure the catalyst precursor is fully activated (purple to orange color shift upon base addition).
High Conv. but Low ee Reversibility (Thermodynamic Control) In IPA, the product alcohol can oxidize back to the ketone, scrambling the stereocenter. Action: Switch to HCOOH/Et3N . The release of CO2 makes the reduction irreversible.
Variable ee Temperature Fluctuations Higher temps increase the rate of the non-selective background reaction. Action: Maintain reaction at 0°C to room temp . Do not heat to accelerate.
Racemic Product Base Overload Excess base can promote base-catalyzed racemization of the product. Action: Strictly control the HCOOH:Et3N ratio (keep it 5:2).
Visualizing the Logic: ATH Troubleshooting Tree

ATH_Troubleshooting Start Issue: Low ee in ATH CheckSolvent Check H-Source Start->CheckSolvent IsIPA Is solvent IPA? CheckSolvent->IsIPA SwitchHCOOH Switch to HCOOH/Et3N (Prevents Reversibility) IsIPA->SwitchHCOOH Yes CheckTemp Check Temperature IsIPA->CheckTemp No LowerTemp Lower to 0°C (Kinetic Control) CheckTemp->LowerTemp If >25°C CheckTime Reaction Time > 24h? CheckTemp->CheckTime If <25°C StopEarly Stop at 95% Conv. (Avoid Product Racemization) CheckTime->StopEarly Yes

Caption: Decision tree for isolating the root cause of low enantioselectivity in Ruthenium-catalyzed transfer hydrogenation.

Module 2: CBS Reduction (Corey-Bakshi-Shibata)

Alternative Route: Borane-mediated reduction.[1][3] Use Case: If ATH fails due to thiophene interference.

The Science of Failure

In CBS reductions, the "Background Reaction" is the enemy. Borane (


) can reduce ketones without the catalyst, producing a racemic product.
  • The Trap: The 3,4-methylenedioxy group is strongly electron-donating. This makes the carbonyl carbon less electrophilic .

  • The Result: The catalyzed cycle slows down. If the catalyzed rate drops too close to the uncatalyzed background rate, ee plummets.

Troubleshooting Low %ee

Q: My ee is stuck at 60-70%. What is happening? A: You likely have a competing background reaction.

  • Fix 1 (Simultaneous Addition): Do not mix ketone and catalyst then add borane. Instead, slowly add the ketone and borane simultaneously to the catalyst solution. This keeps the concentration of free ketone low, forcing it to react only via the catalyst complex [1].

  • Fix 2 (Temperature): Lower the temperature to -20°C or -40°C. The activation energy for the uncatalyzed reaction is higher than the catalyzed one; cooling suppresses the background reaction more than the catalyzed one.

Q: Does the order of addition matter? A: Yes, critically.

  • Correct: Catalyst + Borane in flask

    
     Slow addition of Ketone.
    
  • Incorrect: Catalyst + Ketone in flask

    
     Addition of Borane. (This allows free borane to attack the ketone before it binds to the catalyst).
    
Visualizing the Competition: Catalytic vs. Background

CBS_Pathway cluster_0 High Selectivity Pathway cluster_1 Racemic Background Pathway Ketone Substrate: Diaryl Ketone Complex Ketone-Catalyst-Borane Complex Ketone->Complex Fast Binding FreeBorane Free Borane Attack Ketone->FreeBorane Slow (Unless Heated) ChiralProd Chiral Alcohol (>95% ee) Complex->ChiralProd Hydride Transfer RacemicProd Racemic Alcohol (0% ee) FreeBorane->RacemicProd

Caption: The "Background Reaction" (Red) produces racemate. Success depends on keeping the Green pathway significantly faster via temperature control and slow addition.

Module 3: Analytical Verification

Warning: Diaryl methanols are prone to "Self-Disproportionation of Enantiomers" (SDE) on silica gel.

  • Issue: If you purify the product on a silica column, the front of the band might have a different ee than the tail.

  • Protocol: Mix all column fractions thoroughly before measuring ee.

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates are best for aromatic alcohols).

    • Mobile Phase: Hexane:IPA (90:10).

    • Detection: UV at 254 nm (Strong absorption from the thiophene/benzene rings).

References
  • Corey, E. J., & Helal, C. J. (1998).[4][5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7] Accounts of Chemical Research, 30(2), 97–102.

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 122(27), 6510–6511.

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Organic Process Research & Development. (Demonstrates thiophene tolerance in ATH).

Sources

Technical Support Center: A Guide to Preventing Oxidative Degradation of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical support and troubleshooting advice for handling and storing 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol to prevent its oxidative degradation. The inherent reactivity of the molecule's functional groups necessitates specific protocols to ensure its stability and integrity throughout experimental workflows.

Part 1: Understanding the Vulnerabilities (FAQs)

This section addresses the fundamental chemical reasons for the compound's instability.

Q1: What parts of the 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol molecule are most susceptible to oxidation?

The molecule possesses three primary sites that are vulnerable to oxidative degradation under ambient conditions (i.e., in the presence of atmospheric oxygen).

  • Secondary Benzylic Alcohol: The hydroxyl-bearing carbon is benzylic, making it prone to oxidation. This is because the intermediate radical or ionic species formed during oxidation is resonance-stabilized by the adjacent phenyl ring.[1][2] The most common degradation pathway is the conversion of this alcohol to the corresponding ketone, 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanone.[3]

  • Thiophene Ring: The sulfur atom in the thiophene ring is electron-rich and can be oxidized, particularly under harsh conditions or in the presence of strong oxidants, to form thiophene-S-oxides and subsequently thiophene-1,1-dioxides.[4] While less reactive than the benzylic alcohol to atmospheric oxygen, this moiety can be susceptible to degradation over long-term storage or when exposed to light and trace metal impurities.[5][6]

  • Methylenedioxy Bridge: The methylenedioxy group, while generally stable, can be cleaved under conditions that generate highly reactive oxygen species (ROS), such as hydroxyl radicals.[7] This degradation pathway leads to the formation of a catechol (1,2-dihydroxybenzene) derivative, which is itself highly susceptible to further oxidation.

Q2: What are the likely byproducts of oxidative degradation?

Based on the susceptible sites, the primary degradation products you may encounter are:

  • Ketone: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanone.

  • Catechol: (3,4-Dihydroxyphenyl)(3-thienyl)methanol.

  • Thiophene-S-oxide derivatives.

These byproducts can often be detected as new, more polar spots on Thin Layer Chromatography (TLC) or as new peaks in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[8][9]

G cluster_main 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol cluster_pathways Oxidative Degradation Pathways cluster_products Primary Degradation Products A Starting Material (C₁₃H₁₂O₃S) B Pathway 1: Benzylic Alcohol Oxidation A->B [O₂] C Pathway 2: Thiophene Ring Oxidation A->C [O₂], light, metals D Pathway 3: Methylenedioxy Cleavage A->D [•OH] P1 Ketone Product B->P1 P2 Thiophene-S-Oxide C->P2 P3 Catechol Product D->P3

Caption: Potential oxidative degradation pathways for the target molecule.

Part 2: Prophylactic Handling & Storage (FAQs)

Preventing degradation starts with proper handling from the moment the compound is synthesized or received.

Q3: What are the best practices for handling the compound to minimize oxygen exposure?

Handling the compound under an inert atmosphere is the most effective strategy to prevent oxidation.[10][11] This involves replacing the oxygen-rich ambient atmosphere with a non-reactive gas like nitrogen or argon.

Key Techniques:

  • Glovebox: For routine handling, weighing, and preparing solutions, a glovebox provides the most controlled environment, maintaining oxygen and moisture levels below 1 ppm.[11]

  • Schlenk Line/Manifold: For synthetic reactions or manipulations in glassware, a Schlenk line allows for the evacuation of air from the vessel, followed by backfilling with an inert gas.[10] This "purge-and-refill" cycle should be repeated at least three times to ensure a robustly inert atmosphere.[11][12]

  • Degassing Solvents: Solvents can contain significant amounts of dissolved oxygen. Before preparing solutions, solvents should be thoroughly degassed. Common methods include freeze-pump-thaw cycles or sparging (bubbling) with an inert gas for 30-60 minutes.[10]

G start Start: Prepare Glassware oven Oven-dry or Flame-dry Glassware (≥120°C) start->oven cool Cool Under Inert Gas Stream (N₂ or Ar) oven->cool purge Assemble Apparatus & Perform 3x Purge/Refill Cycles cool->purge degas Use Degassed Solvents purge->degas transfer Transfer Compound/ Reagents via Syringe or Cannula degas->transfer end Reaction/Storage Under Positive Pressure transfer->end

Caption: Standard workflow for establishing an inert atmosphere.

Q4: What are the optimal long-term storage conditions?

For maximum stability, the compound should be stored under conditions that minimize exposure to oxygen, light, and heat.

ParameterSolid FormSolution FormRationale
Atmosphere Inert Gas (Argon preferred)Inert Gas (Argon preferred)Prevents direct contact with atmospheric oxygen, the primary oxidant.[13]
Temperature 2-8°C≤ -20°CReduces the rate of chemical reactions, including oxidation.
Light Amber Vial / DarkAmber Vial / DarkPrevents photo-oxidation, which can generate free radicals and accelerate degradation.[14][15]
Container Tightly sealed vial with PTFE-lined capSeptum-sealed vial (e.g., Sure/Seal™)Ensures a robust barrier against atmospheric ingress.

Part 3: Troubleshooting & Chemical Stabilization (FAQs)

When prophylactic measures are insufficient or impractical, chemical intervention may be necessary.

Q5: My sample is showing signs of degradation (e.g., color change, new spots on TLC/LC-MS). What are the immediate troubleshooting steps?
  • Confirm Degradation: Immediately re-analyze the sample using a validated analytical method (e.g., HPLC, LC-MS) to confirm the presence and quantify the extent of degradation products.[16]

  • Isolate the Sample: Place the sample under a robust inert atmosphere (e.g., inside a glovebox or by purging the vial with argon) and store it at low temperature (≤ -20°C) to halt further degradation.

  • Review Handling History: Trace the handling and storage history of the sample. Was it exposed to air? Was it stored in a clear vial? Were the solvents properly degassed? Identifying the procedural lapse is key to preventing recurrence.

  • Consider Purification: If the degradation is minor and the material is critical, repurification by column chromatography or recrystallization may be possible, but this must be done using degassed solvents and under an inert atmosphere.

Q6: Can I use antioxidants to stabilize solutions of the compound? If so, which ones are recommended?

Yes, adding an antioxidant can significantly improve the stability of the compound in solution by acting as a sacrificial agent that is preferentially oxidized.[14][][18] The choice of antioxidant depends on the solvent system.

AntioxidantRecommended Conc. (w/v)Solvent SystemMechanism of Action
BHT (Butylated Hydroxytoluene) 0.01 - 0.1%Organic / Non-polarPhenolic free radical scavenger.[14][19]
BHA (Butylated Hydroxyanisole) 0.01 - 0.1%Organic / Non-polarPhenolic free radical scavenger, stable up to pH 9.[14][]
Ascorbyl Palmitate 0.01 - 0.05%Organic / Lipid-solubleLipid-soluble form of Vitamin C, often used synergistically with Vitamin E.[14][19]
L-Ascorbic Acid (Vitamin C) 0.05 - 0.1%Aqueous / PolarWater-soluble reducing agent and potent antioxidant.[14][19]

Important: Always run a small-scale compatibility test to ensure the chosen antioxidant does not react with your compound or interfere with downstream applications.

Q7: For long-term storage or multi-step synthesis, should I consider using a protecting group for the alcohol?

For processes requiring harsh conditions or extended timelines, protecting the vulnerable secondary alcohol is a highly effective strategy. A silyl ether, such as a tert-Butyldimethylsilyl (TBS) ether, is an excellent choice.

  • Protection: The alcohol can be readily converted to its TBS ether using TBS-Cl and a base like imidazole in an appropriate solvent (e.g., DCM, DMF).

  • Stability: The TBS ether is robust and stable to a wide range of reagents and conditions that do not involve strong acid or fluoride sources.

  • Deprotection: The TBS group can be cleanly removed at the end of the synthetic sequence using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) or an acid like HCl.

Part 4: Analytical Protocols for Quality Control

Regularly assessing the purity and stability of your compound is critical.

Protocol 4.1: Monitoring Stability via HPLC-UV

This protocol provides a general method for monitoring the appearance of the primary ketone degradation product. Method optimization will be required for your specific instrumentation.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase.

  • HPLC Conditions (Example):

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
    Gradient 40% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL

    | Detection (UV) | 230 nm & 280 nm |

  • Analysis:

    • Inject a freshly prepared "Time Zero" (T₀) sample.

    • Store the stock solution under the conditions being tested (e.g., ambient, on benchtop).

    • Inject samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Monitor for a decrease in the main peak area and the appearance of new peaks. The ketone byproduct is expected to have a slightly shorter retention time than the parent alcohol under typical reverse-phase conditions.

Part 5: Summary of Best Practices

DoDo Not
Work under an inert atmosphere (N₂ or Ar).Handle the compound in open air for extended periods.
Use degassed solvents for all solutions.Use solvents directly from the bottle without degassing.
Store all forms (solid, solution) at ≤ -20°C in the dark.Store at room temperature or in clear containers.
Add a suitable antioxidant (e.g., BHT) to solutions for storage.Assume the compound is stable in solution without stabilizers.
Monitor purity regularly with a stability-indicating method like HPLC.Use material without confirming its purity before an experiment.

References

  • Antioxidants - CD Formulation. (n.d.). CD Formulation. Retrieved from [Link]

  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved from [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis. Retrieved from [Link]

  • Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Antioxidant Excipients. (n.d.). Protheragen. Retrieved from [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). Journal of Visualized Experiments. Retrieved from [Link]

  • Inert Atmosphere. (2022). YouTube. Retrieved from [Link]

  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. Retrieved from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (2018). Inorganics. Retrieved from [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2026). KINTEK. Retrieved from [Link]

  • Bajaj, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Retrieved from [Link]

  • Thiophene oxidation process and products obtained thereby. (1966). Google Patents.
  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). Scientific Reports. Retrieved from [Link]

  • Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. (2018). LCGC International. Retrieved from [Link]

  • Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. (2003). Environmental Science & Technology. Retrieved from [Link]

  • Reactions at the Benzylic Position. (2019). Chemistry Steps. Retrieved from [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2014). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Photochemical oxidation of thiophene by O2 in an oil/acetonitrile two-phase extraction system. (2008). PubMed. Retrieved from [Link]

  • (PDF) Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate. Retrieved from [Link]

  • Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. (1993). Free Radical Biology and Medicine. Retrieved from [Link]

  • Effect of the Fuel Equivalence Ratio on the Mechanisms of Thiophene Oxidation in Water Vapor at Increased Density of the Reagents. (2021). ACS Omega. Retrieved from [Link]

  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. (2025). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. (n.d.). Progressive Academic Publishing. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). MDPI. Retrieved from [Link]

  • method for preparing 3, 4-methylenedioxyphenyl-2-acetone by using furan phenol byproduct as raw material. (n.d.). Google Patents.
  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][14][19]thiazepine ring system. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. (2000). PubMed. Retrieved from [Link]

  • Representative methylenedioxyphenyl-containing phytochemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative stress and antioxidant defenses in mild cognitive impairment: a systematic review and meta-analysis. (2021). medRxiv. Retrieved from [Link]

Sources

Removing unreacted aldehyde impurities from thienyl methanol products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Aldehyde Impurities

Ticket ID: THIO-PUR-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

In the reduction of thiophenecarboxaldehydes to thienyl methanols (e.g., 2-thiophenemethanol), residual aldehyde is a persistent impurity. Because both the product (alcohol) and impurity (aldehyde) possess similar polarities and boiling points, standard silica chromatography often yields overlapping fractions, and distillation can lead to thermal decomposition or co-distillation.

This guide provides three targeted protocols to chemically sequester the aldehyde, allowing for separation based on solubility rather than polarity.

Decision Matrix: Select Your Protocol

Before proceeding, identify the best workflow for your specific scale and impurity profile.

purification_decision Start Start: Analyze Crude Mixture ImpurityLevel Impurity Level? Start->ImpurityLevel Scale Scale? ImpurityLevel->Scale > 5% Aldehyde MethodB Method B: Scavenger Resin (High Value/Sensitive) ImpurityLevel->MethodB < 5% Aldehyde MethodA Method A: Bisulfite Wash (Standard) Scale->MethodA > 10g (Bulk) MethodC Method C: Girard's Reagent (Water Soluble) Scale->MethodC < 10g (Lab Scale) MethodB->MethodA If Resin Fails

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load and reaction scale.

Module 1: The Bisulfite Wash (Standard Protocol)

Best for: Bulk removal (>500 mg), cost-efficiency, and robust substrates.

The Science: Sodium bisulfite (


) acts as a nucleophile, attacking the aldehyde carbonyl to form a hydroxy-sulfonate adduct. Unlike the lipophilic thiophene alcohol, this adduct is ionic and highly water-soluble, allowing it to be washed away in the aqueous phase [1].
Protocol 1.1: Biphasic Extraction
  • Dissolution: Dissolve the crude thienyl methanol mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (

    
    ).
    
  • The Wash: Add the bisulfite solution to the organic phase (Ratio 1:1 v/v).

  • Agitation: Vigorously stir or shake for 30 minutes . Note: Brief shaking is insufficient. The biphasic reaction requires time and surface area.

  • Separation: Transfer to a separatory funnel. The aldehyde is now in the bottom aqueous layer.[1]

  • Validation: Spot the organic layer on TLC.[2] If aldehyde persists, repeat steps 3-5.

  • Workup: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Critical Thiophene Warning: Thiophenes are acid-sensitive and can polymerize. Commercial sodium bisulfite is naturally acidic (pH ~4). If your specific thienyl derivative is highly acid-sensitive, buffer the bisulfite solution to pH 6–7 using a small amount of Sodium Bicarbonate (


) before use [6].
Module 2: Polymer-Supported Scavenging (High Sensitivity)

Best for: Late-stage intermediates, small scales (<500 mg), or acid-sensitive thiophenes.

The Science: This method uses a polystyrene resin functionalized with a sulfonyl hydrazide. The hydrazine reacts selectively with the aldehyde to form a covalent hydrazone bond. The impurity becomes tethered to the solid bead, which is simply filtered off [2].

Protocol 2.1: Resin Scavenging

Reagent: PS-TsNHNH2 (Polystyrene-supported p-toluenesulfonyl hydrazine).

  • Stoichiometry: Calculate the moles of aldehyde impurity (via NMR integration or HPLC). Use 3 equivalents of resin relative to the impurity.

  • Solvent System: Dissolve crude product in DCM or THF. (Ensure the solvent swells the resin; Methanol is poor for swelling polystyrene).

  • Incubation: Add the resin and stir gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars, which can grind the resin beads. Use an orbital shaker or overhead stirrer.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any trapped product.

  • Result: The filtrate contains pure thienyl methanol.

Module 3: Troubleshooting & FAQs
Q1: The bisulfite wash formed a stubborn emulsion. How do I break it?

A: Thiophenes are greasy, and bisulfite salts increase the density of the aqueous phase, often leading to emulsions.

  • Immediate Fix: Add a small amount of Methanol (5-10% v/v) to the separatory funnel. This reduces surface tension.

  • Alternative: Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks on the filter cake.

Q2: My product is decomposing during the workup. Why?

A: Check your pH.

  • Cause: As mentioned in Module 1, bisulfite is acidic. Furthermore, if you used

    
     for the reduction, quench-generated boric acid might still be present.
    
  • Solution: Ensure the organic phase is washed with saturated

    
    after the bisulfite wash to neutralize any residual acidity. Avoid letting the thiophene sit in the acidic bisulfite layer for prolonged periods (e.g., overnight).
    
Q3: Can I use silica chromatography if these methods fail?

A: Yes, but you must alter the stationary phase chemistry. Aldehydes and alcohols streak and overlap on standard silica.

  • Recommendation: Use Amino-functionalized Silica (

    
    -Silica) . The amino groups on the silica interact with the aldehyde (hydrogen bonding/transient Schiff base), significantly increasing its retention time compared to the alcohol.
    
  • Mobile Phase: Hexane/Ethyl Acetate gradients work well on amino-silica.

Q4: How do I verify the aldehyde is actually gone?

A: Standard TLC is often insufficient due to co-elution.

  • 1H NMR: Look for the disappearance of the aldehyde proton singlet (typically

    
     9.8–10.0 ppm).
    
  • Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain on your TLC plate. Aldehydes turn bright yellow/orange/red instantly. Alcohols do not react.

Comparative Data: Scavenging Efficiency
FeatureSodium Bisulfite (

)
Polymer Scavenger (PS-TsNHNH2)Girard's Reagent T
Mechanism Reversible Adduct (Ionic)Covalent Bond (Hydrazone)Water-Soluble Hydrazone
Cost Very LowHighModerate
Speed Fast (30 min)Slow (2-12 hours)Medium (1-2 hours)
Acid Risk Moderate (pH ~4)Low (Neutral conditions)Low
Scale Multi-gram to KiloMilligram to GramGram scale
Thiophene Suitability Good (with pH control)Excellent Good
Visualizing the Mechanism

bisulfite_mechanism cluster_aqueous Aqueous Layer (Waste) cluster_organic Organic Layer (Product) Aldehyde Thiophene Aldehyde (Organic Soluble) Mix Vigorous Mixing (Biphasic) Aldehyde->Mix Bisulfite Sodium Bisulfite (Aqueous) Bisulfite->Mix Adduct Bisulfite Adduct (Water Soluble Salt) Separate Phase Separation Adduct->Separate Alcohol Thienyl Methanol (Product) Alcohol->Separate Mix->Adduct Nucleophilic Attack Mix->Alcohol No Reaction

Figure 2: Mechanistic workflow of the bisulfite extraction. The aldehyde is selectively pulled into the aqueous waste stream.

References
  • Boucher, M. M., et al. (2017).[3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3] Link

  • Lazny, R., et al. (2005).[4] "Strategy for the synthesis of polymeric supports with hydrazone linkers for solid-phase alkylation of ketones and aldehydes." Journal of Combinatorial Chemistry, 7(1), 109-116.[4] Link

  • Biotage. "Solid-Supported Reagents and Scavengers Application Note." Sopachem / Biotage Technical Guides. Link

  • BenchChem. "2-Thiophenemethanol synthesis mechanism and purification." BenchChem Technical Support. Link

  • Furigay, M. H., et al. (2018).[5][6] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE), (134), e57612. Link

  • Organic Chemistry Portal. "Thiophene Synthesis and Stability." Organic Chemistry Portal. Link

Sources

Technical Support Center: NMR Characterization of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SOL-MDPTM-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolving Solubility & Stability Issues for 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Executive Summary: Understanding the Molecule

Before troubleshooting, we must understand the "personality" of your molecule. 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (hereafter MDPTM ) presents a "Perfect Storm" of three competing chemical properties that complicate NMR analysis:

  • The Methylenedioxy Bridge (1,3-Benzodioxole): This cyclic acetal is acid-sensitive . Exposure to trace acids can trigger ring-opening or hydrolysis.

  • The Secondary Alcohol (-CH(OH)-): This moiety acts as both a hydrogen bond donor and acceptor. In non-polar solvents (like CDCl₃), it promotes intermolecular dimerization, leading to peak broadening or concentration-dependent chemical shifts.

  • The Thiophene Ring: Electron-rich and prone to acid-catalyzed polymerization or electrophilic attack.

The Core Conflict: The most common NMR solvent, Chloroform-d (CDCl₃), is naturally acidic (forming DCl upon storage). This acidity, combined with the benzylic-like stabilization of the carbocation (from both the phenyl and thienyl rings), makes MDPTM highly susceptible to dehydration and decomposition during the NMR experiment.

Diagnostic Guide: Identify Your Issue

Select the symptom that best matches your observation.

Symptom A: "My sample turned dark/black or the spectrum is messy."

Diagnosis: Acid-Catalyzed Decomposition. Cause: Standard CDCl₃ often contains trace DCl/HCl. The combination of the electron-rich thiophene and the methylenedioxy group makes the alcohol extremely labile. The acid catalyzes dehydration, leading to polymerization or colored byproducts. Immediate Action: Stop using untreated CDCl₃. See Protocol 1 .

Symptom B: "The sample is cloudy or shows floating particles."

Diagnosis: Solubility Limit / Lipophilic Aggregation. Cause: While the aromatic rings are lipophilic, the hydroxyl group requires a polar environment to fully solvate. In CDCl₃, the molecules may be "stacking" (pi-pi interactions) or hydrogen-bonding into insoluble aggregates. Immediate Action: Switch to a polar aprotic solvent. See Solvent Selection Matrix .

Symptom C: "I can't see the -OH proton, or it is very broad."

Diagnosis: Chemical Exchange.[1] Cause: In CDCl₃ or Methanol-d4 (CD₃OD), the hydroxyl proton exchanges with trace water or the solvent deuterium. Immediate Action: Use DMSO-d₆ or Acetone-d₆ to "lock" the proton in place via hydrogen bonding.

Solvent Selection Matrix

Use this decision tree to select the correct solvent based on your analytical goal.

SolventSelection Start Start: Select Analytical Goal Goal1 Routine 1H NMR / Check Purity Start->Goal1 Goal2 Detailed Structural Assignment (2D NMR) Start->Goal2 Goal3 Observe -OH Coupling Start->Goal3 Q_Acid Is CDCl3 Neutralized? Goal1->Q_Acid If Acetone unavailable Solv_Acetone RECOMMENDED: Acetone-d6 (Good solubility, non-acidic, sharp peaks) Goal1->Solv_Acetone Goal2->Solv_Acetone Solv_DMSO DMSO-d6 (Best for -OH visibility, hard to remove) Goal3->Solv_DMSO Solv_CDCl3_Basic Neutralized CDCl3 (Treated with Basic Alumina) Q_Acid->Solv_CDCl3_Basic Yes Solv_CDCl3_Bad STOP: Untreated CDCl3 (Risk of Decomposition) Q_Acid->Solv_CDCl3_Bad No

Figure 1: Decision matrix for selecting the optimal NMR solvent for MDPTM. Acetone-d6 is identified as the optimal balance between solubility and stability.

Technical Data & Comparison

The following table summarizes why Acetone-d₆ is often the superior choice for this specific molecule over the industry standard CDCl₃.

FeatureChloroform-d (CDCl₃)Acetone-d₆DMSO-d₆
Solubility of MDPTM Moderate (Risk of aggregation)High Very High
Acidity (Risk) High (Forms DCl/HCl)NeutralNeutral
-OH Peak Visibility Poor (Broad/Exchange)Good (Sharp)Excellent (Coupled)
Sample Recovery Easy (Evaporation)Easy (Evaporation)Difficult (High BP)
Water Peak Position ~1.56 ppm~2.84 ppm~3.33 ppm
Recommendation Avoid (unless neutralized)Primary Choice Secondary Choice

Experimental Protocols

Protocol 1: Neutralizing CDCl₃ (The "Silver Bullet" Fix)

Use this if you MUST use Chloroform-d due to library constraints or comparison needs.

Mechanism: Basic alumina acts as a scavenger, neutralizing acidic impurities (DCl) that decompose the methylenedioxy ring.

  • Prepare Filter: Pack a small Pasteur pipette with 2–3 cm of Basic Alumina (Activity I). Use a small cotton plug at the bottom.

  • Filtration: Pass 0.7 mL of CDCl₃ directly through the alumina filter into your NMR tube.

  • Sample Addition: Dissolve your MDPTM solid in this pre-filtered solvent.

  • Verification: The solvent is now strictly neutral. Run the NMR immediately.

    • Note: Do not store the sample in this solvent for >24 hours, as acidity can regenerate upon exposure to light/air.

Protocol 2: Sample Preparation in DMSO-d₆ (For -OH Coupling)

Use this to confirm the secondary alcohol structure via splitting patterns.

  • Weighing: Weigh 5–10 mg of MDPTM.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

  • Mixing: Vortex gently. Do not heat above 40°C, as this promotes proton exchange with trace water.

  • Analysis: Look for the hydroxyl proton as a doublet around 5.0–6.0 ppm, and the methine proton (-CH-) as a doublet of doublets (or broad doublet).

    • Why? DMSO forms strong H-bonds with the -OH, slowing down the exchange rate (

      
      ) significantly, allowing scalar coupling (
      
      
      
      ) to be observed.

Frequently Asked Questions (FAQs)

Q: Why does my spectrum show a new set of peaks after leaving the sample in CDCl₃ overnight? A: You are observing acid-catalyzed decomposition. The benzylic carbocation formed by protonation of the -OH group is stabilized by the thiophene and phenyl rings. This intermediate reacts with trace nucleophiles or polymerizes. Always use Acetone-d₆ for storage or stability studies.

Q: Can I use Methanol-d4 (CD₃OD)? A: You can, but you will lose the -OH proton signal completely due to rapid deuterium exchange (


). If you only care about the carbon skeleton, MeOD is a safe, neutral alternative, but it hides the hydroxyl information.

Q: I see a broad hump at 3.5 ppm in DMSO. Is that my product? A: Likely not. That is usually the water signal (


) in DMSO. In "wet" DMSO, the water peak can broaden and shift. MDPTM's -OH signal should be further downfield (5.0+ ppm).

References & Grounding

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62(21), 7512–7515.[3] Link

    • Cited for: Chemical shift values and water impurity positions in various solvents.[4][5]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

    • Cited for: Updated solvent impurity data and handling of sensitive compounds.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Cited for: Mechanistic explanation of acetal (methylenedioxy) acid sensitivity and thiophene reactivity.

  • Reich, H. J. (2024). Bansal/Reich Collection: NMR Solvent Data. University of Wisconsin-Madison. Link

    • Cited for: Solvent properties and acidity issues in CDCl3.[1][4][6][7][8]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Characteristics of Methylenedioxy and Thienyl Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the elucidation of molecular structures. This guide provides an in-depth comparison of the FTIR spectral signatures of two functional groups of significant interest in medicinal and materials chemistry: the methylenedioxy and thienyl moieties. Understanding their distinct vibrational modes is crucial for accurate compound identification, quality control, and reaction monitoring.

The Foundation: Understanding Molecular Vibrations in FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending, occur at specific frequencies corresponding to the types of chemical bonds and the overall molecular geometry. The resulting spectrum is a unique "fingerprint" of the molecule. The mid-infrared region, typically 4000 to 400 cm⁻¹, is particularly informative for identifying functional groups.[1] The region from 1500 to 3500 cm⁻¹ is often prioritized for identifying key functional groups, while the more complex "fingerprint region" (below 1500 cm⁻¹) provides structural confirmation.[2]

The Methylenedioxy Group: A Signature of Important Bioactive Molecules

The methylenedioxy group, a five-membered ring containing two oxygen atoms attached to a methylene bridge, is a key structural feature in a variety of natural products and synthetic compounds, including pharmaceuticals and agrochemicals. Its presence in molecules like 3,4-methylenedioxyamphetamine (MDA) and its derivatives makes its spectral characterization of paramount importance in forensic and pharmaceutical analysis.[3]

The FTIR spectrum of a compound containing a methylenedioxy group is characterized by several distinct absorption bands. A notable feature is the C-H stretching of the methylene group within the ring, which typically appears in the 2900-3000 cm⁻¹ region.[4] Additionally, the asymmetric and symmetric stretching of the C-O-C bonds within the dioxole ring gives rise to strong absorptions.

Key Vibrational Modes of the Methylenedioxy Group:

  • C-H Stretching (Methylene): Look for bands in the 3000–2850 cm⁻¹ range, which are characteristic of alkane C-H stretches.[5]

  • C-O-C Asymmetric Stretching: This often presents as a strong band around 1250-1230 cm⁻¹.

  • C-O-C Symmetric Stretching: A strong absorption is typically observed in the 1040-1030 cm⁻¹ region.[4]

  • Ring Deformation: The five-membered ring itself will exhibit various deformation modes, contributing to the fingerprint region of the spectrum.

The Thienyl Group: A Versatile Heterocycle in Modern Chemistry

The thienyl functional group, derived from the five-membered aromatic heterocycle thiophene, is a cornerstone in the development of pharmaceuticals, organic electronics, and polymers.[6] Its unique electronic properties and ability to engage in various chemical transformations make it a valuable building block in medicinal chemistry and materials science.[7][8]

The FTIR spectrum of a thienyl-containing compound is defined by the vibrations of the thiophene ring. The aromatic C-H stretching vibrations are typically observed at higher wavenumbers than their aliphatic counterparts.

Key Vibrational Modes of the Thienyl Group:

  • Aromatic C-H Stretching: These bands appear in the 3120–3050 cm⁻¹ region.[9]

  • C=C Ring Stretching: Multiple bands are characteristic of the thiophene ring and are found between 1530 cm⁻¹ and 1350 cm⁻¹.

  • C-H In-Plane Bending: These vibrations are typically observed in the 1283-909 cm⁻¹ range.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900–650 cm⁻¹ region are indicative of the substitution pattern on the thiophene ring.[9]

  • C-S Stretching: The carbon-sulfur bond vibration can be found in the 852-637 cm⁻¹ range.[10]

Comparative Analysis: Distinguishing Methylenedioxy from Thienyl

While both functional groups are five-membered rings, their distinct atomic compositions lead to clear differences in their FTIR spectra.

Vibrational ModeMethylenedioxy Group (cm⁻¹)Thienyl Group (cm⁻¹)Distinguishing Features
C-H Stretching 2900-3000 (aliphatic CH₂)[4]3120-3050 (aromatic C-H)[9]Thienyl C-H stretch occurs at a higher wavenumber due to the sp² hybridization of the carbon atoms.
Ring Stretching C-O-C asymmetric (~1237) and symmetric (~1033)[4]C=C ring stretches (multiple bands, 1530-1350)The strong C-O-C stretches of the methylenedioxy group are absent in the thienyl spectrum. Conversely, the multiple C=C ring stretches are characteristic of the aromatic thiophene ring.
Out-of-Plane Bending -900-650 (strong, informative of substitution)[9]The strong C-H out-of-plane bending bands in the lower frequency region are a hallmark of the thienyl group and can provide information about the positions of substituents.
Heteroatom Vibration C-O stretchingC-S stretching (852-637)[10]The C-S stretching vibration of the thienyl group appears at a lower frequency compared to the C-O stretches of the methylenedioxy group.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible FTIR spectra for comparative analysis, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR)-FTIR is a highly recommended technique due to its minimal sample preparation and suitability for both liquid and solid samples.[11][12]

Step-by-Step ATR-FTIR Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Solids: Place a small amount of the powdered solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Liquids: Apply a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.[4]

  • Data Processing: After acquisition, the spectrum may be baseline corrected and normalized for comparison with other spectra.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue between samples to prevent cross-contamination.

Visualizing the Data: Molecular Structures and Workflow

To aid in the conceptualization of these functional groups and the experimental workflow, the following diagrams are provided.

cluster_MD Methylenedioxy Group cluster_Th Thienyl Group MD_Struct C1-O-CH2-O-C2 Th_Struct C1-S-C2=C3-C4=C1

Caption: Molecular structures of the methylenedioxy and thienyl functional groups.

Start Start: Sample Preparation ATR_Setup ATR-FTIR Instrument Setup (Background Scan) Start->ATR_Setup Sample_Loading Apply Sample to ATR Crystal ATR_Setup->Sample_Loading Spectrum_Acquisition Acquire FTIR Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) Sample_Loading->Spectrum_Acquisition Data_Analysis Data Processing and Analysis (Baseline Correction, Peak Identification) Spectrum_Acquisition->Data_Analysis Comparison Comparative Spectral Analysis Data_Analysis->Comparison End End: Compound Identification Comparison->End

Caption: Experimental workflow for comparative FTIR analysis.

Conclusion

The methylenedioxy and thienyl functional groups, while both five-membered rings, exhibit distinct and readily distinguishable FTIR spectral characteristics. The key to their differentiation lies in the positions of their C-H stretching bands, the presence of strong C-O-C stretches for the methylenedioxy group versus the characteristic C=C ring stretches of the thienyl group, and the unique C-S stretching vibration of the thiophene ring. By employing a systematic approach to spectral acquisition and interpretation, researchers can confidently identify these important moieties, contributing to advancements in drug development and materials science.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Retrieved from J-STAGE: [Link]

  • 3,4-METHYLENEDIOXYAMPHETAMINE. (2005, August 16). Retrieved from SWGDrug: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from World Journal of Advanced Research and Reviews: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. (n.d.). Retrieved from IOSR Journal: [Link]

  • An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011, April 18). Retrieved from PubMed: [Link]

  • FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. (n.d.). Retrieved from ResearchGate: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022, June 30). Retrieved from Taylor & Francis Online: [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). Retrieved from PMC: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022, June 2). Retrieved from MDPI: [Link]

  • Thiophene (C4H4S). (n.d.). Retrieved from VPL: [Link]

  • (PDF) Vibrational analysis of the spectra of furan and thiophene. (n.d.). Retrieved from Academia.edu: [Link]

  • FTIR of thiophene monomer and their polymer? (2018, April 25). Retrieved from ResearchGate: [Link]

  • Chemical Profiling of 3,4- Methylenedioxymethamphetamine (MDMA) Tablets Seized in Hong Kong*. (2003, November 15). Retrieved from Wiley Online Library: [Link]

  • An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. (n.d.). Retrieved from ResearchGate: [Link]

  • Chemical profiling of 3,4-methylenedioxymethamphetamine (MDMA) tablets seized in Hong Kong. (2003, November 15). Retrieved from PubMed: [Link]

  • Analysis of 3,4-Methylenedioxymethamphetamine (MDMA) and its Metabolites in Plasma and Urine by HPLC-DAD and GC-MS. (n.d.). Retrieved from Journal of Analytical Toxicology: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Retrieved from Specac Ltd: [Link]

  • IR Absorption Frequencies. (n.d.). Retrieved from NIU - Department of Chemistry and Biochemistry: [Link]

  • Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (n.d.). Retrieved from ResearchGate: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from NIU - Department of Chemistry and Biochemistry: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Retrieved from Chemistry LibreTexts: [Link]

  • Interpreting Infrared Spectra. (n.d.). Retrieved from Specac Ltd: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from AZoM.com: [Link]

  • 3,4-Methylenedioxyamphetamine. (n.d.). Retrieved from Wikipedia: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from UTM: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Retrieved from ResearchGate: [Link]

  • IR Absorption Table. (n.d.). Retrieved from UCLA Chemistry: [Link]

  • Vibrational Modes. (n.d.). Retrieved from CfA, Harvard: [Link]

  • IR Chart. (n.d.). Retrieved from Spectroscopy Tutorial: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from Michigan State University: [Link]

  • 4.18: Analysis of the Vibrational and Electronic Spectrum of Benzene. (2023, January 10). Retrieved from Chemistry LibreTexts: [Link]

  • Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. (2018, January 31). Retrieved from Caltech: [Link]

  • Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI, Hole-Burning, and MATI Spectroscopy. (2025, December 7). Retrieved from PMC: [Link]

  • Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. (n.d.). Retrieved from PMC: [Link]

Sources

Mass spectrometry fragmentation patterns of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol . It is designed for analytical chemists and forensic researchers requiring rigorous differentiation of this compound from its regioisomers and synthetic precursors.

Executive Summary & Analytical Significance

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol (C₁₂H₁₀O₃S, MW 234.27) is a critical intermediate in the synthesis of thiophene-analogues of MDMA (e.g., substituted thienylethylamines). Its analysis is complicated by the existence of its positional isomer, the 2-thienyl analog, and its oxidized ketone precursor.

In Electron Ionization (EI) mass spectrometry, this molecule is characterized by a labile hydroxyl group leading to a weak molecular ion (


) and a dominant dehydration pathway. Successful identification requires distinguishing the subtle fragmentation differences driven by the sulfur atom's position (3-thienyl vs. 2-thienyl) and the stability of the resulting carbocations.
Core Comparison Matrix
FeatureTarget: (3-Thienyl)methanol Alt 1: (2-Thienyl)methanol Alt 2: Ketone Precursor
Molecular Ion (

)
m/z 234 (Weak/Absent)m/z 234 (Weak)m/z 232 (Prominent)
Base Peak m/z 217 (

)
m/z 217 (

)
m/z 135 (

)
Key Differentiator Ratio of m/z 97/135 is lowerHigher stability of S-ring fragmentsLoss of CO (M-28)
Derivatization Required (TMS/PFPA) for separationRequired for separationNot Required

Fragmentation Mechanism & Pathways

The fragmentation of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is governed by the stability of the benzhydryl-like carbocation formed after the loss of the hydroxyl group.

Primary Fragmentation Events
  • Dehydroxylation (

    
    ):  The dominant event is the loss of the OH radical (or water, 
    
    
    
    , via thermal dehydration in the injector port) to form the resonance-stabilized cation at m/z 217 .
  • 
    -Cleavage:  Cleavage at the central methine bridge yields:
    
    • m/z 135 (Piperonyl Cation): The 3,4-methylenedioxybenzyl cation.[1] This is the diagnostic marker for the MDxx series.

    • m/z 111/113 (Thienyl Fragments): The thienyl-methyl cation species.

  • Secondary Fragmentation: The m/z 217 ion undergoes further degradation:

    • Loss of

      
       (Formaldehyde) from the methylenedioxy ring 
      
      
      
      m/z 187 .
    • Loss of CO

      
      m/z 189 .
      
Mechanistic Visualization (Graphviz)

The following diagram illustrates the competitive fragmentation pathways.

MS_Fragmentation M Molecular Ion [M]+ m/z 234 (Weak) M_OH [M-OH]+ Resonance Stabilized Cation m/z 217 (Base Peak) M->M_OH - OH (17) Piperonyl Piperonyl Cation m/z 135 M->Piperonyl α-Cleavage Thienyl Thienyl-CH+ Species m/z 111 M->Thienyl α-Cleavage M_H2O [M-H2O]+ Thermal Dehydration m/z 216 M->M_H2O - H2O (18) (Injector) Frag_187 Loss of CH2O m/z 187 M_OH->Frag_187 - CH2O

Caption: Competitive fragmentation pathways for 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol showing the dominance of the dehydroxylated cation.

Comparative Analysis: 3-Thienyl vs. Alternatives

A. Differentiation from 2-Thienyl Isomer

The 2-thienyl and 3-thienyl isomers are isobaric and produce virtually identical EI spectra. Differentiation relies on subtle intensity ratios or chromatographic separation.[2][3]

  • Electronic Effect: The sulfur atom in the 2-position allows for more effective resonance stabilization of the adjacent carbocation than in the 3-position. Consequently, the 2-thienyl isomer often exhibits a slightly more intense molecular ion or specific thiophene-ring fragments (m/z 97, 111).

  • Protocol Recommendation: Standard EI-MS is often insufficient for legal identification. Derivatization with PFPA (Pentafluoropropionic anhydride) is required.[2] The resulting esters have distinct retention times and unique perfluoro-acyl fragments that separate the isomers chromatographically [1, 2].

B. Differentiation from Ketone Precursor

The ketone, (3,4-methylenedioxyphenyl)(3-thienyl)methanone, is the direct oxidation product.

  • Mass Shift: The ketone has a molecular weight of 232.

  • Fragmentation:

    • Ketone: Shows a strong

      
      -cleavage to form the benzoyl ion (m/z 149 for piperonyl-CO) and thienoyl ion (m/z 111). It does not show the m/z 217 peak (M-17).
      
    • Alcohol: Dominated by m/z 217 and m/z 216.

Summary Data Table
Ion (m/z)OriginRelative Abundance (Alcohol)Relative Abundance (Ketone)
234 Molecular Ion (

)
< 5%N/A
232 Molecular Ion (Ketone)N/A20-40%
217

100% (Base) < 1%
216

10-30%N/A
135 Piperonyl Cation40-60%50-80%
149 Piperonyl-CO+< 5%High

Experimental Protocol (Differentiation Workflow)

To ensure scientific integrity and reproducibility, the following protocol utilizes GC-MS with derivatization to overcome the thermal instability of the alcohol functionality.

Step 1: Sample Preparation[6]
  • Dissolve 1 mg of sample in 1 mL of ethyl acetate.

  • Derivatization (Critical): Add 50 µL of Pentafluoropropionic anhydride (PFPA). Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under nitrogen stream and reconstitute in 100 µL ethyl acetate.

    • Reasoning: Derivatization prevents thermal dehydration in the injection port (which would otherwise convert the alcohol to an alkene, confusing the spectrum) and enhances isomeric separation [3].

Step 2: GC-MS Parameters[7]
  • Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 250°C (Splitless).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

Step 3: Data Interpretation
  • Target: Look for the derivatized molecular ion (

    
    ).
    
  • Isomer Check: The 2-thienyl derivative will typically elute before the 3-thienyl derivative on non-polar phases due to slight differences in molecular shape and polarity [1].

References

  • Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry. Source: Journal of Mass Spectrometry [Link]

  • Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. Source: Forensic Science International [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Source: Journal of Chromatographic Science [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (General Thiophene Fragmentation) Source: Arkivoc [Link]

Sources

A Senior Application Scientist's Guide to the Melting Point Validation of Pure 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is twofold: first, we will establish a comparative context by examining the melting points of structurally analogous diarylmethanols. Second, we will detail two robust experimental protocols for the precise determination of the melting point of our target compound. This dual strategy ensures a scientifically rigorous validation, grounded in both comparative analysis and precise empirical measurement.

Comparative Analysis with Structurally Related Compounds

To form a reasonable hypothesis for the expected melting range of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol, we can analyze the melting points of commercially available, structurally similar compounds. The core diaryl-methanol scaffold is the key structural feature. Variations in the aromatic rings—such as the presence of a thiophene ring or substituents on the phenyl ring—will influence the crystal lattice energy and, consequently, the melting point.

Compound NameStructureReported Melting Point (°C)
BenzhydrolTwo phenyl rings60-70[1][2][3][4]
(4-Methoxyphenyl)(phenyl)methanolOne phenyl and one 4-methoxyphenyl ring67-74[5][6]
Phenyl-thiophen-2-ylmethanoneA ketone analog with one phenyl and one 2-thienyl ring55-57[7]

This comparative data suggests that the melting point for a diarylmethanol of this type would likely fall within the 50-80°C range. The presence of the methylenedioxy and thienyl groups in our target compound will introduce unique intermolecular interactions, and thus its melting point will be a distinct value to be determined experimentally.

Experimental Protocols for Melting Point Determination

The following are detailed protocols for two standard methods of melting point determination. The choice of method may depend on the available instrumentation and the required level of precision.

Capillary Melting Point Apparatus

This traditional and widely used method relies on the visual observation of the sample's phase transition from solid to liquid.

Protocol:

  • Sample Preparation: Ensure the sample of 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Initial Run): Heat the block rapidly to get an approximate melting range. Observe the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The melting range is the span between these two temperatures. For a pure compound, this range should be narrow (typically < 2°C).

Diagram of Capillary Melting Point Workflow:

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Insert capillary into apparatus prep2->meas1 meas2 Rapid heating for approximate range meas1->meas2 meas3 Slow heating (1-2°C/min) for accuracy meas2->meas3 meas4 Record onset and clear point temperatures meas3->meas4 result1 Determine melting range meas4->result1

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data on the melting process by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using certified reference materials with known melting points (e.g., indium and tin).

  • Sample Preparation: Accurately weigh 1-5 mg of the 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.

  • DSC Run: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Diagram of DSC Experimental Workflow:

G cluster_setup Instrument & Sample Setup cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation setup1 Calibrate DSC with standards setup2 Weigh sample into DSC pan setup1->setup2 setup3 Seal sample and reference pans setup2->setup3 analysis1 Place pans in DSC cell setup3->analysis1 analysis2 Heat at a constant rate analysis1->analysis2 analysis3 Record heat flow vs. temperature analysis2->analysis3 interp1 Identify endothermic melting peak analysis3->interp1 interp2 Determine onset temperature (Melting Point) interp1->interp2

Caption: Workflow for DSC Melting Point Analysis.

Interpreting the Results

A sharp melting range (e.g., within 1-2°C) obtained from either method is a strong indication of high purity for your synthesized 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol. If the melting range is broad or depressed compared to what might be expected from the comparative data, further purification of the compound is recommended. The experimentally determined value, once validated on a highly pure sample, can serve as a reference for future batches.

Conclusion

References

  • LookChem. phenyl-thiophen-2-ylmethanone. [Link]

  • ChemBK. (4-methoxyphenyl)(phenyl)methanol. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol is a complex organic intermediate containing two distinct pharmacophores: a methylenedioxy ring (characteristic of piperonyl derivatives) and a thiophene ring .[1][2][3]

As specific toxicological data for this exact molecule is likely limited in public repositories, this guide enforces a Level 3 Biosafety / OEB 3 (Occupational Exposure Band) handling protocol. We assume the compound possesses the cumulative hazards of its functional groups: potential skin sensitization, metabolic interference (CYP450 inhibition), and sulfur-based toxicity.

Immediate Directive: Treat this substance as a potential sensitizer and permeation hazard . Do not rely on standard "single-layer nitrile" protection for prolonged contact.

Part 1: Risk Assessment & Hazard Identification

Why specific PPE is required beyond the standard "lab coat and glasses".

Functional GroupAssociated Hazard PotentialOperational Implication
Thiophene Moiety High skin absorption potential; neurotoxicity (tremors observed in animal models with thiophene analogs) [1].[1][4]Mandatory Double-Gloving. Standard 4-mil nitrile provides insufficient breakthrough time (<15 mins) for thiophene derivatives in solvents.
Methylenedioxy Ring Metabolic inhibition; potential respiratory sensitization.Zero-Inhalation Tolerance. All solids must be weighed inside a HEPA-filtered enclosure or fume hood.
Methanol/Alcohol Tail Increases polarity and solubility in sweat/lipids, facilitating dermal uptake.Sleeve Protection. Tyvek cuffs or taped gauntlets are required to bridge the glove-gown gap.

Part 2: The PPE Matrix

Select your protection level based on the operation scale.

Table 1: PPE Specifications by Operation
ComponentRoutine Handling (<100 mg)Scale-Up / Synthesis (>100 mg or Liquid Phase)Spill Cleanup (Any Qty)
Hand Protection Double Nitrile (Inner: 4 mil, Outer: 5-8 mil).Change outer glove every 30 mins.Laminate / Barrier (e.g., Ansell Silver Shield™) worn under Nitrile outer gloves for dexterity.Butyl Rubber or Viton Required for solvent resistance if dissolved in DCM/Acetone.
Respiratory Fume Hood (Face velocity: 80-100 fpm). Sash at 18".Fume Hood + N95 (If hood sash must be raised >18" for setup).PAPR or Full-Face Respirator Equipped with OV/P100 cartridges.
Eye/Face Safety Glasses Side shields required.[4]Chemical Goggles Indirect venting.Face Shield + Goggles Prevent splash ingestion.
Body Cotton Lab Coat Buttoned to neck.Tyvek® Lab Coat Disposable, impervious to dusts.[5]Tychem® Suit Liquid-tight protection.

Part 3: Operational Protocols (Self-Validating Systems)

A. The "Clean-Dirty" Hand Workflow

To prevent cross-contamination of lab surfaces (doorknobs, keyboards), adhere to this strict causality loop:

  • Designation: Your Dominant Hand is the "Hot/Dirty" hand (contacts chemical/tools). Your Non-Dominant Hand is the "Cold/Clean" hand (contacts sash, notebook, pen).

  • The Barrier: Never cross the plane of the fume hood with the "Clean" hand once the experiment begins.

  • Validation: If the "Clean" hand must enter the hood, the protocol is considered "broken," and both pairs of gloves must be changed immediately.

B. Donning & Doffing Sequence (Critical for Thiophenes)

Thiophene derivatives can permeate nitrile undetected. The doffing process is the highest risk point for self-contamination.

Step-by-Step Protocol:

  • Inspect: Inflate gloves with air to check for pinholes.

  • Layer 1: Don inner nitrile gloves (Bright color, e.g., Orange/Blue).

  • Cuff Check: Pull lab coat cuffs over inner gloves.

  • Layer 2: Don outer nitrile gloves (Long cuff preferred) over the lab coat sleeve.

    • Why? This creates a "shingle effect." Spills run down the sleeve and onto the outer glove, not into the glove.

  • Doffing (Beak Method):

    • Pinch the outer glove at the palm. Peel away from the body.

    • Ball the contaminated glove in the gloved hand.

    • Slide a finger under the wrist of the remaining outer glove. Peel off, encapsulating the first glove.

    • Inspect Inner Gloves: If the inner glove is discolored or the hand feels cool (evaporative cooling from solvent breakthrough), wash hands immediately.

Part 4: Visualization & Logic Flows

Diagram 1: PPE Selection Logic Tree

Use this decision tree to determine the necessary protection level before entering the lab.

PPE_Logic Start Start: Handling 3,4-(MD)phenyl-(3-thienyl)methanol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Standard Standard Protocol: Double Nitrile Fume Hood Cotton Coat Qty->Standard No HighRisk High Risk Protocol: Laminate Liner + Nitrile Tyvek Coat Face Shield Qty->HighRisk Yes Permeation High Permeation Risk: DCM, Chloroform, THF Solvent->Permeation LowPerm Low Permeation Risk: Water, Alcohols Solvent->LowPerm Permeation->HighRisk LowPerm->Standard

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note that chlorinated solvents (DCM) trigger "High Risk" protocols due to rapid permeation of thiophenes.

Diagram 2: Waste Disposal Workflow

Sulfur-containing organics require specific segregation to prevent downstream incinerator hazards (SOx emissions).

Waste_Flow Waste Generated Waste Type Waste Type? Waste->Type SolidW Solid Waste (Gloves, Paper, Powder) Type->SolidW LiquidW Liquid Waste (Mother Liquor, Wash) Type->LiquidW Bin1 Solid Hazardous Waste (Double Bagged) SolidW->Bin1 Halogen Halogenated? LiquidW->Halogen Bin2 Stream A: Halogenated + Sulfur Tag Halogen->Bin2 Yes (DCM, etc.) Bin3 Stream B: Non-Halogenated + Sulfur Tag Halogen->Bin3 No (EtOAc, MeOH) Label CRITICAL LABELING: 'Contains Organic Sulfur' (Prevents Acid Rain in Incineration) Bin2->Label Bin3->Label

Caption: Waste segregation flow. Sulfur-containing organics must be explicitly labeled to alert disposal facilities of SOx generation potential during thermal treatment.

Part 5: Waste Disposal & Decontamination

The "Sulfur Rule": Unlike standard organic waste, compounds with thiophene rings generate sulfur dioxide (SO2) and sulfuric acid upon incineration.

  • Segregation: Do not mix with "Clean Organic" streams if your facility separates high-BTU fuels.

  • Labeling: The waste tag MUST read: "Organic Solvents + Thiophene Derivative (Sulfur Hazard)."

  • Decontamination of Glassware:

    • Rinse 1: Acetone (Collect as Halogenated/Non-Halogenated waste depending on solvent).

    • Rinse 2: 5% Bleach Solution (Oxidizes residual thiophene/sulfur compounds to water-soluble sulfoxides/sulfones) [2].

    • Rinse 3: Water.[6][7][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Thiophene-2-methanol.[9] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.